Tyk2-IN-22-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H22N8O3 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(2-methyltetrazol-5-yl)anilino]-N-(trideuteriomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)13-10-22-16(24-19(29)11-7-8-11)9-15(13)23-14-6-4-5-12(17(14)31-3)18-25-27-28(2)26-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,22,23,24,29)/i1D3 |
InChI 键 |
ROGKCOFPTFLUMN-FIBGUPNXSA-N |
产品来源 |
United States |
Foundational & Exploratory
Probing the Allosteric Inhibition of Tyrosine Kinase 2: A Technical Guide to the Mechanism of Action of Novel Deuterated Inhibitors
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of novel deuterated Tyk2 inhibitors, exemplified by molecules designed to allosterically target the pseudokinase domain. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and kinase inhibitor design.
Introduction: Tyk2 as a Therapeutic Target
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a multitude of autoimmune and inflammatory diseases.[1][2] Tyk2 is associated with the receptors for key cytokines including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4] These cytokines are central to the pathogenesis of conditions such as psoriasis, psoriatic arthritis, inflammatory bowel disease, and systemic lupus erythematosus.[5][6] The binding of these cytokines to their receptors activates Tyk2, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.[2][7] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[7][8]
The development of selective Tyk2 inhibitors represents a promising therapeutic strategy. A key innovation in this area is the development of allosteric inhibitors that target the regulatory pseudokinase (JH2) domain of Tyk2, rather than the highly conserved ATP-binding site in the catalytic kinase (JH1) domain.[1][8] This allosteric approach offers the potential for greater selectivity over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[5][6]
Mechanism of Action: Allosteric Inhibition of the Tyk2 Pseudokinase Domain
Novel deuterated Tyk2 inhibitors are designed as allosteric inhibitors that bind to the Tyk2 pseudokinase (JH2) domain.[5] This binding induces a conformational change that locks the kinase in an inactive state, thereby preventing its signaling function. This mechanism is distinct from traditional JAK inhibitors that compete with ATP in the active site of the JH1 domain.[1][6] The high degree of selectivity for Tyk2 over other JAK family members is a hallmark of this class of inhibitors.[5]
The signaling cascade initiated by cytokines such as IL-23 is effectively blocked by these allosteric inhibitors. In this pathway, IL-23 binding to its receptor leads to the activation of Tyk2 and JAK2.[3] Activated Tyk2 then phosphorylates STAT3. By inhibiting Tyk2, the phosphorylation of STAT3 is prevented, thereby interrupting the downstream signaling that leads to the production of pro-inflammatory cytokines like IL-17 and IL-22.[8][9]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of representative allosteric Tyk2 inhibitors.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Compound 30 | Tyk2 JH2 | Binding Affinity | <1000 | [5] |
| Compound 30 | IL-23 stimulated pSTAT3 | Cellular Assay | < Deucravacitinib | [5] |
| A-005 | Tyk2 | Biochemical Assay | Nanomolar range | [10] |
| A-005 | IFN-α stimulated pSTAT | Cellular Assay | Potent Inhibition | [10] |
Table 2: Kinase Selectivity Profile
| Compound | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (Fold vs. JAK1/2/3) | Reference |
| Compound 30 | >1000 (JH1) | >1000 (JH1) | >1000 (JH1) | >1000 (JH1) | ~1800-fold for Tyk2 over JAK2 signaling | [5] |
| A-005 | Nanomolar | Minimal Inhibition | Minimal Inhibition | Minimal Inhibition | High | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of results.
4.1. Kinase Inhibition Assay (Biochemical)
A representative protocol for determining the biochemical potency of a Tyk2 inhibitor is as follows:
-
Reagents: Recombinant human Tyk2 (JH1 or JH2 domain), substrate peptide, ATP, and test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the Tyk2 enzyme.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated by fitting the data to a dose-response curve.
4.2. Cellular Phospho-STAT Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Line: A human cell line expressing the relevant cytokine receptors and signaling components (e.g., human peripheral blood mononuclear cells (PBMCs)).
-
Procedure:
-
Cells are pre-incubated with serial dilutions of the test compound.
-
The cells are then stimulated with a specific cytokine (e.g., IL-23 or IFN-α).
-
After a defined stimulation period, the cells are lysed.
-
The level of phosphorylated STAT (p-STAT) is quantified using methods such as Western blotting, ELISA, or flow cytometry.
-
-
Data Analysis: The EC50 value, the concentration of the inhibitor that produces 50% of the maximal response, is determined from the dose-response curve.
In Vivo Efficacy
The therapeutic potential of novel deuterated Tyk2 inhibitors is evaluated in preclinical animal models of autoimmune diseases. For instance, in mouse models of psoriasis, oral administration of these inhibitors has been shown to significantly reduce disease severity.[11] In models of inflammatory bowel disease, treatment has resulted in the amelioration of colitis.[5] Furthermore, brain-penetrant Tyk2 inhibitors have demonstrated efficacy in experimental autoimmune encephalomyelitis (EAE) models, suggesting potential for treating neuroinflammatory conditions like multiple sclerosis.[10]
Conclusion
Novel deuterated allosteric inhibitors of Tyk2 represent a highly selective and potent class of molecules with significant therapeutic potential for a wide range of autoimmune and inflammatory diseases. Their unique mechanism of action, targeting the pseudokinase domain, provides a distinct advantage in terms of selectivity over other JAK family members. The compelling in vitro and in vivo data support the continued development of these compounds as next-generation therapies for immune-mediated disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
- 11. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
Unveiling the Function of Tyk2-IN-22-d3: A Technical Overview
Disclaimer: Publicly available information on a specific compound designated "Tyk2-IN-22-d3" is not available. This technical guide is based on the functional characteristics of deuterated Tyk2 inhibitors with similar nomenclature, such as those with an N-(methyl-d3)pyridazine-3-carboxamide skeleton, which are understood to be selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2).
This compound is presumed to be a selective, deuterated, allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] Its primary function is to modulate the signaling of key cytokines involved in the pathogenesis of various autoimmune and inflammatory diseases.[3][4] By selectively targeting the pseudokinase (JH2) domain of Tyk2, it offers a highly specific mechanism of action that distinguishes it from pan-JAK inhibitors.[1][2][5] The incorporation of deuterium (B1214612) aims to improve pharmacokinetic properties, potentially leading to enhanced metabolic stability and a more favorable drug profile.
Mechanism of Action
Tyk2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][6][7] These cytokines are central to the inflammatory processes underlying conditions such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2][4]
Upon cytokine binding to their respective receptors, Tyk2, in partnership with other JAK family members (primarily JAK2), becomes activated.[3][7] This activation triggers a cascade of downstream events, most notably the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2]
This compound, as an allosteric inhibitor, binds to the regulatory pseudokinase (JH2) domain of Tyk2, not the active ATP-binding site in the kinase (JH1) domain.[1][2] This binding induces a conformational change that prevents the activation of the kinase domain, thereby blocking the downstream signaling cascade.[1] This allosteric mechanism is the foundation for its high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), which is a significant advantage in minimizing off-target effects associated with broader JAK inhibition.[1][2]
Quantitative Data for a Representative Deuterated Tyk2 Inhibitor
As specific data for this compound is unavailable, the following table summarizes the inhibitory potency of a representative and potent deuterated Tyk2 inhibitor, "compound 30," from a study on novel N-(methyl-d3)pyridazine-3-carboxamide derivatives.[1] This data is presented as a proxy to illustrate the expected performance of a compound like this compound.
| Assay | Metric | Value (nM) | Reference |
| Tyk2 JH2 Binding Affinity | Ki | 1.2 | [1] |
| IL-23-stimulated pSTAT3 | IC50 | 0.4 | [1] |
| IFNα-stimulated pSTAT3 | IC50 | 2.5 | [1] |
| IL-12-stimulated pSTAT3 | IC50 | 1.1 | [1] |
| JAK1 (GM-CSF-stimulated pSTAT5) | IC50 | >10000 | [1] |
| JAK2 (EPO-stimulated pSTAT5) | IC50 | >10000 | [1] |
| JAK3 (IL-2-stimulated pSTAT5) | IC50 | >10000 | [1] |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the Tyk2-mediated signaling pathway and the point of intervention by an allosteric inhibitor like this compound.
Experimental Protocols
Detailed methodologies for the characterization of a novel Tyk2 inhibitor like this compound would typically involve a series of in vitro and in vivo assays to determine its potency, selectivity, and functional effects.
Tyk2 JH2 Domain Binding Affinity Assay
Objective: To quantify the binding affinity of the inhibitor to the isolated Tyk2 pseudokinase (JH2) domain.
Methodology:
-
Assay Principle: A competitive binding assay, such as a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is commonly employed.
-
Reagents:
-
Recombinant human Tyk2 JH2 domain protein.
-
A high-affinity fluorescently labeled tracer molecule known to bind to the JH2 domain.
-
Serial dilutions of the test compound (this compound).
-
Assay buffer.
-
-
Procedure:
-
The Tyk2 JH2 protein and the fluorescent tracer are incubated together in the assay buffer to establish a baseline signal.
-
The test compound at various concentrations is added to the mixture.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The signal (e.g., fluorescence polarization) is measured.
-
-
Data Analysis: The decrease in signal with increasing concentrations of the test compound is used to calculate the IC50, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Cellular Assays for STAT Phosphorylation
Objective: To measure the inhibitory effect of the compound on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Lines: Human cell lines expressing the relevant cytokine receptors, such as peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., NK-92 cells).
-
Reagents:
-
Cytokines (e.g., recombinant human IL-23, IFN-α, IL-12).
-
Serial dilutions of the test compound.
-
Antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3).
-
Detection reagents (e.g., fluorescently labeled secondary antibodies).
-
-
Procedure:
-
Cells are pre-incubated with serial dilutions of the test compound.
-
The relevant cytokine is added to stimulate the signaling pathway.
-
After a defined stimulation period, the cells are fixed and permeabilized.
-
The cells are stained with the phospho-specific STAT antibody.
-
The level of STAT phosphorylation is quantified using methods such as flow cytometry or a high-content imaging system.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the cytokine-induced STAT phosphorylation by 50%, is determined.
Representative Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a Tyk2 inhibitor.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bms.com [bms.com]
- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]
Deuteration as a Strategy to Optimize the Metabolic Profile of TYK2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases.[1][2][3] Consequently, the development of selective TYK2 inhibitors has become a significant focus of therapeutic research. A critical aspect of drug development is the optimization of pharmacokinetic properties, particularly metabolic stability. One promising strategy to enhance metabolic stability is selective deuteration, which involves the replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), at metabolically vulnerable positions. This technical guide explores the effect of deuteration on the metabolism of a novel series of TYK2 inhibitors, using a representative compound with an N-(methyl-d3)pyridazine-3-carboxamide skeleton as a case study.
Introduction to TYK2 and its Signaling Pathway
TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of several key cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs).[1][2][4] These cytokines are central to the pathogenesis of numerous immune-mediated inflammatory diseases.[2][3][4] The signaling cascade initiated by these cytokines relies on the JAK-STAT pathway. Upon cytokine binding to its receptor, associated JAKs, including TYK2, are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.[1][2] By inhibiting TYK2, it is possible to disrupt these pro-inflammatory signaling pathways.[1]
Below is a diagram illustrating the central role of TYK2 in cytokine signaling.
The Deuterium Kinetic Isotope Effect in Drug Metabolism
The rate of many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involves the cleavage of a carbon-hydrogen (C-H) bond in the rate-determining step.[5] Deuterium, being twice as heavy as hydrogen, forms a stronger covalent bond with carbon (C-D). Consequently, more energy is required to break a C-D bond compared to a C-H bond. This difference in bond strength can lead to a slower rate of metabolism for a deuterated compound compared to its non-deuterated counterpart, a phenomenon known as the deuterium kinetic isotope effect (KIE).[6][7] By strategically replacing hydrogens at sites of metabolic oxidation with deuterium, it is possible to attenuate metabolic clearance, leading to an improved pharmacokinetic profile, including increased half-life and enhanced systemic exposure.[6][7]
The logical workflow for applying the deuterium isotope effect to drug design is depicted below.
Case Study: Deuteration of an N-methylpyridazine-3-carboxamide TYK2 Inhibitor
A series of novel TYK2 inhibitors featuring an N-methylpyridazine-3-carboxamide skeleton were designed and synthesized.[4] Within this series, a lead compound (referred to here as the non-deuterated analog) was identified. To improve its metabolic stability, a deuterated version was created by replacing the N-methyl group with an N-(methyl-d3) group.[4]
Quantitative Data Summary
The following tables summarize the comparative in vitro and in vivo data for the non-deuterated compound and its deuterated analog (Compound 30 from the source).[4]
Table 1: In Vitro Metabolic Stability [4]
| Compound | Microsomal Stability (t½, min) |
| Non-deuterated Analog | 48.5 |
| Deuterated Analog (Compound 30) | >120 |
Table 2: In Vivo Pharmacokinetics in Rats (Oral Administration) [4]
| Parameter | Non-deuterated Analog | Deuterated Analog (Compound 30) |
| Cmax (ng/mL) | 1030 | 1580 |
| Tmax (h) | 0.5 | 1.0 |
| AUC₀-t (ng·h/mL) | 2890 | 7640 |
| t½ (h) | 1.8 | 3.5 |
| F (%) | 25.4 | 67.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurement; t½: Half-life; F: Oral bioavailability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described for the N-(methyl-d3)pyridazine-3-carboxamide series of TYK2 inhibitors.[4]
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of the compounds in liver microsomes.
Materials:
-
Test compounds (non-deuterated and deuterated analogs)
-
Rat liver microsomes (RLM)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
The reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) is calculated from the first-order decay plot of the compound concentration over time.
The general workflow for this assay is presented below.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic profile of the compounds after oral administration in rats.
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Rats are fasted overnight prior to dosing.
-
The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
A single oral dose (e.g., 10 mg/kg) is administered by gavage.
-
Blood samples are collected from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F) are calculated using non-compartmental analysis software.
Conclusion
The strategic deuteration of a metabolically susceptible N-methyl group in a novel TYK2 inhibitor resulted in a significant improvement in its metabolic stability and oral pharmacokinetic profile.[4] The deuterated analog exhibited a longer half-life in vitro and substantially increased plasma exposure and oral bioavailability in vivo compared to its non-deuterated counterpart.[4] These findings underscore the utility of the deuterium kinetic isotope effect as a valuable tool in drug discovery and development for optimizing the disposition of promising therapeutic candidates. This approach can lead to compounds with more favorable dosing regimens and potentially improved safety and efficacy profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
The Role of Deuterated Tyk2 Inhibitors in the JAK/STAT Pathway: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the role of deuterated Tyrosine Kinase 2 (Tyk2) inhibitors in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. While the specific compound "Tyk2-IN-22-d3" was not explicitly detailed in the available literature, this document will focus on the well-characterized class of deuterated Tyk2 inhibitors, including compounds with an N-(methyl-d3)pyridazine-3-carboxamide skeleton, which are structurally related and share a similar mechanism of action. This guide is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and oncology.
Tyk2 is a non-receptor tyrosine kinase and a member of the JAK family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are crucial for intracellular signal transduction of various cytokines, growth factors, and hormones.[3][4] The JAK/STAT pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, survival, and immune responses.[1][3] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as malignancies.[1][5]
Tyk2 is particularly important in mediating the signaling of cytokines such as interleukins (IL-12, IL-23), and type I interferons (IFN-α/β).[6][7][8] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for treating a range of immune-mediated inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[6][7] Deuteration of small molecule inhibitors is a common strategy in drug development to improve their pharmacokinetic properties, such as metabolic stability, without altering their mechanism of action.
The JAK/STAT Signaling Pathway
The canonical JAK/STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[4] This binding event induces receptor dimerization, which brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1] Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for STAT proteins.[1][2]
Recruited STATs are subsequently phosphorylated by the activated JAKs.[4] Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[3][4] In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[3][4]
Tyk2 functions as a heterodimer with other JAK family members to mediate signaling by specific cytokine receptors. For instance, the IL-12 and IL-23 receptors signal through a Tyk2/JAK2 heterodimer, while the type I IFN receptor signals via a Tyk2/JAK1 pair.[7][8]
References
- 1. revvity.com [revvity.com]
- 2. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
An In-depth Technical Guide on Tyk2-IN-22-d3 for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyk2-IN-22-d3, a novel, deuterated, and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), for its application in autoimmune disease research. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation.
Introduction
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines implicated in the pathogenesis of a range of autoimmune diseases, including interleukin-23 (IL-23), IL-12, and type I interferons. By selectively inhibiting Tyk2, it is possible to modulate downstream inflammatory cascades, making it a compelling therapeutic target. This compound, also referred to as compound 30 in seminal research, is a potent and selective inhibitor that binds to the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other JAK family members, potentially minimizing off-target effects.
Mechanism of Action
This compound functions as an allosteric inhibitor of Tyk2. Unlike ATP-competitive inhibitors that bind to the highly conserved active site (JH1 domain) of JAK kinases, this compound binds to the regulatory pseudokinase (JH2) domain. This binding stabilizes an auto-inhibitory conformation of the enzyme, preventing the kinase from achieving its active state and subsequently blocking the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This selective inhibition of Tyk2-mediated signaling disrupts the pro-inflammatory cytokine cascades central to the pathophysiology of many autoimmune disorders.
Data Presentation
The following tables summarize the quantitative data for this compound, including its in vitro potency, selectivity, and in vivo pharmacokinetic parameters.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 (nM) | Fold Selectivity vs. Tyk2 |
| Cellular Assays | ||
| IL-23-induced pSTAT3 | 1.8 | - |
| IL-6-induced pSTAT3 (JAK1/2) | >10000 | >5556 |
| EPO-induced pSTAT5 (JAK2) | 3496 | 1942 |
| IL-2-induced pSTAT5 (JAK1/3) | 885 | 492 |
| Biochemical Binding Assays (JH1 Domain) | ||
| Tyk2 | >1000 | - |
| JAK1 | >1000 | - |
| JAK2 | >1000 | - |
| JAK3 | >1000 | - |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Oral Administration (30 mg/kg) |
| Cmax (ng/mL) | 2340 ± 450 |
| Tmax (h) | 0.58 ± 0.20 |
| AUC (0-t) (h*ng/mL) | 8060 ± 1160 |
| Bioavailability (F%) | 64.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
TYK2 JH2 Domain Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the binding affinity of this compound to the TYK2 pseudokinase (JH2) domain by assessing the displacement of a fluorescently labeled tracer.
Materials:
-
Recombinant human TYK2 JH2 domain
-
Fluorescently labeled tracer (e.g., a known ligand for the JH2 domain)
-
Europium (Eu3+) cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
This compound
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Preparation: Dispense the diluted compound or vehicle control into the wells of a 384-well microplate.
-
Enzyme Addition: Add a solution of the recombinant TYK2 JH2 domain to each well.
-
Probe Addition: Add a pre-mixed solution of the fluorescently labeled tracer and the europium-labeled antibody to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Measure the HTRF signal using a microplate reader. Excite the europium donor and measure the emission from both the donor and the acceptor fluorophore.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. A decrease in this ratio indicates displacement of the fluorescent tracer by this compound. Determine the IC50 value by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular STAT3 Phosphorylation Assay
This assay measures the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation in a cellular context.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Recombinant human IL-23
-
This compound
-
Lysis buffer
-
Phospho-STAT3 (Tyr705) and total STAT3 antibodies
-
Secondary antibodies
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture: Culture A549 cells to approximately 80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to the experiment.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-23 (e.g., 50 ng/mL) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of pSTAT3 and Total STAT3:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT3 and total STAT3, followed by appropriate secondary antibodies and detection reagents.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-STAT3 and total STAT3 in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA) for phospho-STAT3 and normalize to total STAT3. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Efficacy in an IL-23-Driven Acanthosis Mouse Model
This model mimics psoriasis-like skin inflammation and is used to evaluate the in vivo efficacy of this compound.
Materials:
-
BALB/c mice (female, 8-10 weeks old)
-
Recombinant murine IL-23
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring ear thickness
-
Histology reagents
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle, this compound at different doses).
-
Disease Induction: Administer intradermal injections of recombinant murine IL-23 into the ear pinna on specified days (e.g., every other day for a total of 4 injections).
-
Compound Administration: Administer this compound or vehicle orally once daily, starting one day before the first IL-23 injection and continuing throughout the study.
-
Clinical Assessment: Measure ear thickness daily using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the ear tissue for:
-
Histological Analysis: Fix, embed, section, and stain the ear tissue with Hematoxylin and Eosin (H&E). Score for epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or qPCR.
-
In Vivo Efficacy in an Anti-CD40-Induced Colitis Mouse Model
This model of inflammatory bowel disease is used to assess the efficacy of this compound in a colitis setting.
Materials:
-
Immunodeficient mice (e.g., RAG2-/- or SCID)
-
Agonistic anti-CD40 antibody
-
This compound formulated for oral administration
-
Vehicle control
-
Histology reagents
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Randomly assign mice to treatment groups.
-
Disease Induction: Administer a single intraperitoneal injection of the anti-CD40 antibody to induce colitis.
-
Compound Administration: Administer this compound or vehicle orally once daily, starting on the day of disease induction and continuing for a specified duration (e.g., 7 days).
-
Clinical Assessment: Monitor body weight daily.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the colon for:
-
Macroscopic Evaluation: Measure colon length and weight.
-
Histological Analysis: Fix, embed, section, and stain the colon tissue with H&E. Score for inflammation, epithelial damage, and immune cell infiltration.
-
Myeloperoxidase (MPO) Assay: Perform an MPO assay on colon tissue homogenates to quantify neutrophil infiltration.
-
Conclusion
This compound is a highly potent and selective allosteric inhibitor of Tyk2 with a promising profile for the treatment of autoimmune diseases. Its unique mechanism of action, favorable pharmacokinetic properties, and demonstrated efficacy in preclinical models of psoriasis and colitis underscore its potential as a valuable research tool and a candidate for further drug development. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other selective Tyk2 inhibitors.
Understanding Tyk2-IN-22-d3: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Tyk2-IN-22-d3, a novel, deuterated, allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Properties and Mechanism of Action
This compound belongs to a class of N-(methyl-d3)pyridazine-3-carboxamide derivatives that selectively target the pseudokinase (JH2) domain of Tyk2.[1] Unlike orthosteric inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain of JAK kinases, this compound binds to the regulatory JH2 domain.[1][2][3] This allosteric mechanism of action locks the JH2 domain into an inhibitory conformation, preventing the activation of the JH1 catalytic domain and subsequent downstream signaling.[4] This selectivity for the JH2 domain of Tyk2 over the JH1 domains of other JAK family members (JAK1, JAK2, and JAK3) is crucial for avoiding off-target effects and the associated adverse events commonly seen with pan-JAK inhibitors.[1][2]
The incorporation of deuterium (B1214612) (d3) in the N-methyl group is a strategic modification aimed at improving the compound's metabolic stability and pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative compound from the N-(methyl-d3)pyridazine-3-carboxamide series, which serves as a surrogate for this compound.
Table 1: In Vitro Potency and Selectivity
| Assay | Parameter | Value |
| Tyk2 JH2 Binding | IC50 | 12 pM[3] |
| IL-12-induced pSTAT4 (Cellular Assay) | IC50 | 18 nM[3] |
| JAK1/2 Signaling (IL-6/pSTAT3) | IC50 | >8.5 µM[3] |
| JAK1/2 Signaling (GM-CSF/pSTAT5) | IC50 | >8.3 µM[3] |
| Kinome Selectivity (Partition Index) | PTyk2-JH2 | 0.98[3] |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Value |
| Microsomal Stability | Good (Specific data not available in provided results)[1] |
| In Vivo Exposure | Reasonable pharmacokinetic exposure in mice[1] |
Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway, which is initiated by the binding of cytokines to their receptors.[5] Tyk2 associates with the cytoplasmic domains of receptors for several key cytokines, including IL-12, IL-23, and Type I Interferons (IFNs).[4][5][6][7][8][9] Upon cytokine binding, Tyk2 is activated and, in turn, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.[5][7] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2][5] By inhibiting Tyk2, this compound effectively blocks these downstream signaling events.
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the evaluation and comparison of novel compounds. Below are outlines of the protocols used to characterize Tyk2 inhibitors.
Thermal Shift Assay (TSA) for Tyk2 JH2 Binding
This biophysical assay measures the thermal stability of a protein in the presence of a ligand. A higher melting temperature (Tm) indicates ligand binding and stabilization of the protein.
Workflow:
Caption: Workflow for the Thermal Shift Assay.
Detailed Steps:
-
Protein Preparation: The Tyk2 JH2 domain is expressed and purified.
-
Reaction Setup: A reaction mixture is prepared containing the purified Tyk2 JH2 domain, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound in a multi-well plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient.
-
Data Acquisition: Fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions and fluoresces.
-
Data Analysis: The melting temperature (Tm), the point at which 50% of the protein is denatured, is determined from the resulting melt curve. The shift in Tm (ΔTm) in the presence of the inhibitor compared to the control (DMSO) indicates the binding affinity.
Cellular Assay for STAT Phosphorylation
This assay evaluates the ability of the inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Workflow:
Caption: Workflow for the STAT phosphorylation cellular assay.
Detailed Steps:
-
Cell Culture: A relevant cell line (e.g., Jurkat T cells) or primary cells (e.g., human peripheral blood mononuclear cells) are cultured.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of this compound.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IFNα or IL-12) to induce STAT phosphorylation via the Tyk2 pathway.
-
Cell Lysis and Detection: After stimulation, cells are lysed, and the levels of phosphorylated STAT (pSTAT) are quantified using methods such as ELISA, Western blotting, or flow cytometry with phospho-specific antibodies.
-
Data Analysis: The concentration of this compound that inhibits 50% of the pSTAT signal (IC50) is calculated from the dose-response curve.
Conclusion
This compound represents a promising approach in the development of selective Tyk2 inhibitors for the treatment of autoimmune and inflammatory diseases. Its allosteric mechanism of action, high potency, and selectivity for Tyk2 over other JAK family members offer a potential for a favorable safety profile. The deuteration of the molecule is a rational design strategy to enhance its pharmacokinetic properties. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and similar compounds.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 4. mdpi.com [mdpi.com]
- 5. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
The Role of Tyk2-IN-22-d3 in Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyk2-IN-22-d3, a deuterated selective inhibitor of Tyrosine Kinase 2 (Tyk2), and its role in inflammatory response studies. By exploring its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols, this document serves as a comprehensive resource for professionals in the field of immunology and drug development.
Introduction to Tyk2 and its Role in Inflammation
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. The signaling cascade initiated by these cytokines involves the activation of Tyk2, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.
Given its critical role in mediating pro-inflammatory signals, Tyk2 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.
This compound: A Deuterated Selective Inhibitor
This compound is the deuterated analog of Tyk2-IN-22. The incorporation of deuterium (B1214612), a stable isotope of hydrogen, is a strategic modification aimed at improving the metabolic stability of the compound. This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, particularly N-demethylation, leading to a more favorable pharmacokinetic profile. This approach has been successfully employed in other drugs, such as the FDA-approved Tyk2 inhibitor, deucravacitinib.
Tyk2-IN-22 and its deuterated counterpart are part of a novel series of N-(methyl-d3)pyridazine-3-carboxamide derivatives designed to selectively bind to the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), which is a significant advantage in minimizing off-target effects.
Quantitative Data
The following tables summarize the in vitro and in vivo data for Tyk2-IN-22 and related deuterated compounds from preclinical studies.
In Vitro Activity and Selectivity
| Compound | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) |
| Tyk2-IN-22 | 9.7 | 148.6 | 883.3 |
Data sourced from MedChemExpress.[1][2][3]
In Vivo Pharmacokinetics in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T1/2 (h) |
| Compound 24 | 30 | 1560 | 0.5 | 4890 | 2.1 |
| Compound 30 | 30 | 2053 | 0.25 | 5057 | 1.7 |
*Compounds 24 and 30 are structurally related N-(methyl-d3)pyridazine-3-carboxamide derivatives from the same chemical series as this compound.[4][5]
Signaling Pathways and Experimental Workflows
Tyk2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of Tyk2 in mediating pro-inflammatory cytokine signaling.
Caption: Tyk2 signaling pathway in inflammation and the inhibitory action of this compound.
Experimental Workflow for Evaluating Tyk2 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of novel Tyk2 inhibitors like this compound.
Caption: Preclinical evaluation workflow for Tyk2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Tyk2 inhibitors from the N-(methyl-d3)pyridazine-3-carboxamide series.
Biochemical Kinase Assays (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against Tyk2 and other JAK kinases.
-
Methodology:
-
Recombinant human Tyk2, JAK1, and JAK3 enzymes are used.
-
The kinase activity is typically measured using a fluorescence-based assay that detects the amount of ADP produced, which is directly proportional to the enzyme activity.
-
The test compound is serially diluted and incubated with the kinase and its substrate (e.g., a peptide substrate and ATP).
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP formed is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay: IL-23-induced STAT3 Phosphorylation
-
Objective: To assess the ability of the test compounds to inhibit Tyk2-mediated signaling in a cellular context.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., NK-92 cells) are used.
-
Cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with recombinant human IL-23 to activate the Tyk2-STAT3 signaling pathway.
-
After stimulation, the cells are lysed, and the level of phosphorylated STAT3 (p-STAT3) is measured using methods such as ELISA or Western blotting with a specific anti-p-STAT3 antibody.
-
The percentage of inhibition of p-STAT3 is calculated relative to the vehicle-treated control, and IC50 values are determined.[5]
-
In Vivo Pharmacokinetic (PK) Studies in Mice
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds.
-
Methodology:
-
Male BALB/c mice are typically used.
-
The test compound is administered orally (p.o.) at a specific dose (e.g., 30 mg/kg).
-
Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated by centrifugation, and the concentration of the test compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (half-life) are calculated using appropriate software.[4][5]
-
In Vivo Efficacy Model: Anti-CD40-induced Colitis
-
Objective: To assess the therapeutic efficacy of the test compounds in a mouse model of inflammatory bowel disease.
-
Methodology:
-
SCID (Severe Combined Immunodeficient) mice are used.
-
Mice are reconstituted with CD4+CD45RBhigh T cells from BALB/c mice to induce colitis.
-
The test compound is administered orally daily for a specified duration.
-
A positive control (e.g., an anti-p40 antibody) and a vehicle control are included.
-
Disease activity is monitored by body weight changes and clinical scores (based on stool consistency and presence of blood).
-
At the end of the study, colons are collected for histological analysis to assess inflammation, and cytokine levels in the colon tissue may be measured.[5]
-
Conclusion
This compound and related N-(methyl-d3)pyridazine-3-carboxamide derivatives represent a promising class of selective, allosteric Tyk2 inhibitors. The incorporation of deuterium offers a potential advantage in terms of metabolic stability. Preclinical data demonstrate their potent and selective inhibition of Tyk2-mediated signaling, favorable pharmacokinetic properties, and efficacy in animal models of inflammation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these and other Tyk2 inhibitors for the treatment of autoimmune and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Deuteration: An In-depth Technical Guide to Tyk2-IN-22-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core significance of the d3 label in the selective Tyrosine Kinase 2 (Tyk2) inhibitor, Tyk2-IN-22-d3. By replacing key hydrogen atoms with their stable isotope, deuterium (B1214612), medicinal chemists can strategically enhance the metabolic stability and pharmacokinetic profile of drug candidates. This guide will explore the underlying principles, present key data, and provide detailed experimental methodologies relevant to the study of deuterated Tyk2 inhibitors.
The Role of Tyk2 in Immune Signaling
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signal transduction of various cytokines that are central to the immune response, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons. These signaling pathways are implicated in the pathophysiology of a range of autoimmune and inflammatory diseases. Consequently, the development of selective Tyk2 inhibitors represents a promising therapeutic strategy for these conditions.
The binding of a cytokine to its receptor initiates a cascade of events, starting with the activation of receptor-associated JAKs, including Tyk2. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immunity.
The Significance of the 'd3' Label: A Metabolic Shield
The "d3" in this compound signifies that three hydrogen atoms on a methyl group have been replaced with deuterium. This seemingly subtle modification has profound implications for the drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength, known as the kinetic isotope effect, makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes in the liver, which are major drivers of drug metabolism.
By strategically placing deuterium at sites susceptible to metabolic oxidation, the rate of drug metabolism can be significantly slowed. This can lead to:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Enhanced metabolic stability: A lower proportion of the drug is broken down into metabolites.
-
Improved pharmacokinetic profile: This can result in greater drug exposure and potentially a reduced dosing frequency.
The deuterated N-methyl group on the pyridazine-3-carboxamide (B1582110) skeleton of this compound is designed to leverage these advantages, making it a more robust drug candidate compared to its non-deuterated counterpart.
Quantitative Data Summary
The following tables summarize the key quantitative data for Tyk2-IN-22 and a representative deuterated analog from a series of N-(methyl-d3)pyridazine-3-carboxamide inhibitors. This data illustrates the impact of deuteration on potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) |
| Tyk2-IN-22 | Tyk2 | 9.7[1][2][3] |
| JAK1 | 148.6[1][2][3] | |
| JAK3 | 883.3[1][2][3] | |
| Representative Deuterated Analog (Compound 30) | pSTAT3 (cellular) | < Deucravacitinib (positive control) [4][5][6] |
| JAK1 | Good selectivity [4][5][6] | |
| JAK2 | Good selectivity [4][5][6] | |
| JAK3 | Good selectivity [4][5][6] |
Table 2: In Vitro Metabolic Stability
| Compound | Species | Microsomal Stability (t½, min) |
| Representative Deuterated Analog (Compound 30) | Mouse | Good stability[4][5][6] |
| Human | Good stability[4][5][6] |
Table 3: In Vivo Pharmacokinetics in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Representative Deuterated Analog (Compound 30) | - | - | - | Good in vivo pharmacokinetic properties | - |
Note: Specific quantitative values for the representative deuterated analog are presented qualitatively as "good" or "better than control" in the source material, which is common in medicinal chemistry literature for lead compounds.
Signaling Pathways and Experimental Workflows
Tyk2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Tyk2 signaling pathway and the mechanism of action for allosteric inhibitors that bind to the pseudokinase (JH2) domain, such as the N-(methyl-d3)pyridazine-3-carboxamide series.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Impact of Allosteric Tyk2 Inhibition on Cytokine Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of selective, allosteric Tyrosine Kinase 2 (Tyk2) inhibitors on critical cytokine signaling pathways. As specific data for "Tyk2-IN-22-d3" is not publicly available, this document will focus on the well-characterized, first-in-class allosteric Tyk2 inhibitor, deucravacitinib (B606291), as a representative molecule to illustrate the principles of this therapeutic approach. This guide will detail the mechanism of action, present quantitative data on inhibitory effects, provide comprehensive experimental protocols, and visualize the involved signaling pathways and workflows.
Introduction to Tyk2 and Its Role in Cytokine Signaling
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are crucial transducers of signals from cytokine and growth factor receptors on the cell surface to the nucleus, thereby regulating gene expression. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade mediated by JAKs.
Tyk2 is particularly important in mediating the signaling of key cytokines involved in both innate and adaptive immunity, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1]
The Allosteric Mechanism of Tyk2 Inhibition
Traditional JAK inhibitors are ATP-competitive, binding to the highly conserved active site within the kinase domain (JH1). This can lead to a lack of selectivity and off-target effects on other JAK family members. In contrast, a new class of Tyk2 inhibitors, exemplified by deucravacitinib, employs an allosteric mechanism.[1][4][5] These inhibitors bind to the regulatory pseudokinase domain (JH2) of Tyk2. This binding induces a conformational change that locks the enzyme in an inactive state, preventing its activation and subsequent downstream signaling.[4] This unique mechanism confers high selectivity for Tyk2 over other JAKs.[1][6]
Impact on Key Cytokine Signaling Pathways
Selective Tyk2 inhibition primarily affects the signaling cascades of IL-12, IL-23, and Type I IFNs.
-
IL-23/Th17 Pathway: IL-23 is a key cytokine in the differentiation and maintenance of T helper 17 (Th17) cells, which are major contributors to inflammation in various autoimmune diseases. Tyk2, in conjunction with JAK2, is essential for IL-23 receptor signaling, leading to the phosphorylation of STAT3. Allosteric inhibition of Tyk2 effectively blocks this pathway, reducing the production of pro-inflammatory cytokines like IL-17.[7]
-
IL-12/Th1 Pathway: The IL-12 pathway is critical for the differentiation of T helper 1 (Th1) cells and the production of IFN-γ. Similar to the IL-23 pathway, Tyk2 and JAK2 are required for IL-12 receptor signaling, which results in the phosphorylation of STAT4.[8] Inhibition of Tyk2 disrupts this signaling cascade.
-
Type I IFN Pathway: Type I interferons (e.g., IFN-α, IFN-β) play a central role in antiviral immunity and are also implicated in the pathogenesis of certain autoimmune diseases. Their signaling is mediated through a receptor complex that activates Tyk2 and JAK1, leading to the phosphorylation of STAT1 and STAT2.[9] Selective Tyk2 inhibitors can modulate this pathway.
Quantitative Analysis of Tyk2 Inhibition
The potency and selectivity of Tyk2 inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of an inhibitor.
Table 1: Cellular IC50 Values of Deucravacitinib and Other JAK Inhibitors in Human Whole Blood Assays [6][10][11]
| Cytokine Pathway | JAKs Involved | Downstream Readout | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) |
| IL-12 | Tyk2/JAK2 | IFN-γ production | 1.1 | 62 | 124 | 132 |
| IL-2 | JAK1/JAK3 | STAT5 phosphorylation | 226 | 2.3 | 1.1 | 1.4 |
| TPO | JAK2/JAK2 | STAT3 phosphorylation | >1000 | 21.7 | 4.8 | 3.3 |
Data presented as approximate values based on cited literature. TPO = Thrombopoietin.
Table 2: Selectivity Profile of Deucravacitinib [1][11]
| Parameter | Fold Selectivity (vs. Tyk2) |
| JAK1/3 Inhibition | ~200x |
| JAK2 Inhibition | >900x |
Fold selectivity is calculated as the ratio of IC50 values (IC50 for JAK / IC50 for Tyk2).
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of Tyk2 inhibitors. Below are representative protocols for key biochemical and cellular assays.
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to Tyk2 enzyme activity.
Materials:
-
Recombinant human Tyk2 enzyme
-
Tyk2 substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound)
-
White, opaque 96-well or 384-well plates
-
Prepare Reagents: Thaw all reagents and prepare a 1x kinase assay buffer. Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Master Mix containing kinase assay buffer, ATP, and substrate peptide.
-
Test inhibitor at various concentrations or vehicle control (e.g., DMSO).
-
Diluted Tyk2 enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the ADP generated to ATP. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the Tyk2 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Cellular Phospho-STAT Flow Cytometry Assay
This assay measures the phosphorylation of STAT proteins within specific cell populations in response to cytokine stimulation, providing a functional measure of Tyk2 inhibition in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a responsive cell line (e.g., NK-92)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Cytokines (e.g., recombinant human IL-12, IFN-α)
-
Test inhibitor
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers and phospho-STATs (e.g., anti-pSTAT4, anti-pSTAT1)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture a suitable cell line. Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-12 to assess Tyk2/JAK2 signaling) and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then add a permeabilization buffer (e.g., ice-cold methanol) to allow for intracellular staining. Incubate for 30 minutes on ice or at room temperature.
-
Staining: Wash the cells to remove the permeabilization buffer. Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers (to identify specific cell populations) and the phospho-STAT of interest. Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the gated cell population of interest. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a representative experimental workflow.
Caption: Tyk2-mediated cytokine signaling pathway and the point of allosteric inhibition.
Caption: Experimental workflow for phospho-STAT analysis by flow cytometry.
Conclusion
Selective, allosteric inhibition of Tyk2 represents a promising therapeutic strategy for a range of immune-mediated inflammatory diseases. By specifically targeting the regulatory JH2 domain, compounds like deucravacitinib can effectively block the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs, with a high degree of selectivity over other JAK family members. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the impact of Tyk2 inhibitors on cytokine signaling and to characterize novel compounds in this class.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Reactome | JAK2, TYK2 in IL23A:IL12B:IL23R:JAK2:IL12RB1:TYK2 are phosphorylated [reactome.org]
- 8. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyk2 plays a restricted role in IFN alpha signaling, although it is required for IL-12-mediated T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skin.dermsquared.com [skin.dermsquared.com]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. ulab360.com [ulab360.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. uab.edu [uab.edu]
Methodological & Application
Application Notes for Selective Tyk2 Inhibitors in Cell Culture
Introduction
Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines involved in immune and inflammatory responses, such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[1][2][3] These cytokine pathways are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Tyk2 forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals upon cytokine binding to their receptors.[2][4] This activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to modulate the expression of target genes.[2][5]
Selective inhibition of Tyk2 has emerged as a promising therapeutic strategy, aiming to block pro-inflammatory cytokine signaling while minimizing off-target effects associated with broader JAK inhibition.[2] While specific experimental data for "Tyk2-IN-22-d3" is not publicly available, this document provides detailed protocols and application notes based on data from well-characterized, selective Tyk2 inhibitors. These protocols are intended for researchers, scientists, and drug development professionals working with similar small molecule inhibitors in cell culture models. The deuterated "d3" designation in the compound name typically refers to the replacement of three hydrogen atoms with deuterium, a strategy often used in drug development to alter metabolic properties.
Mechanism of Action
Selective Tyk2 inhibitors function by blocking the kinase activity of Tyk2, which prevents the downstream phosphorylation and activation of STAT proteins.[3] This disruption of the JAK-STAT pathway effectively dampens the cellular responses to cytokines like IL-12, IL-23, and Type I IFNs, thereby reducing the expression of pro-inflammatory genes and inhibiting the differentiation and function of key immune cells like Th1 and Th17 cells.[1][2]
Quantitative Data for Representative Selective Tyk2 Inhibitors
The following tables summarize the biochemical and cellular potency of representative selective Tyk2 inhibitors to provide a reference for expected activity.
Table 1: Biochemical Potency and Selectivity of Selective Tyk2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
|---|---|---|---|---|---|---|
| NDI-031407 | Tyk2 | 0.21 | 220x | 147x | 20x | [6] |
| JAK1 | 46 | - | [6] | |||
| JAK2 | 31 | - | [6] | |||
| JAK3 | 4.2 | - | [6] |
| Deucravacitinib | Tyk2 | 3.2 (Cellular IC50) | >1000x (Biochemical) | >1000x (Biochemical) | >1000x (Biochemical) |[7] |
Table 2: Cellular Potency of Selective Tyk2 Inhibitors
| Compound | Assay | Cell Type | Cytokine Stimulus | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Deucravacitinib | STAT3 Phosphorylation | Jurkat Cells | IFNα | 3.2 | [7] |
| NDI-031407 | IFN-γ Production | NK92 Cells | IL-12 | Potent Inhibition | [6] |
| | p-STAT4 | PBMCs | IL-12 | Potent Inhibition |[6] |
Signaling Pathways and Experimental Workflows
// Assay Branches node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; western [label="Western Blot\n(p-STAT)"]; flow [label="Flow Cytometry\n(Intracellular Cytokine)"]; elisa [label="ELISA\n(Secreted Cytokine)"]; viability [label="Viability Assay\n(e.g., MTS/MTT)"];
// Connections cell_culture -> inhibitor_prep [style=invis]; inhibitor_prep -> pretreatment; pretreatment -> stimulation; stimulation -> incubation; incubation -> harvest; harvest -> assay; assay -> {western, flow, elisa, viability} [arrowhead=none]; {western, flow, elisa, viability} -> data_acq; data_acq -> data_analysis; } caption: General experimental workflow for evaluating a Tyk2 inhibitor.
Experimental Protocols
Protocol 1: Determination of Cellular Potency via STAT Phosphorylation Assay (Western Blot)
This protocol determines the inhibitor's potency by measuring its effect on cytokine-induced STAT phosphorylation.
Materials:
-
Cells responsive to Tyk2-dependent cytokines (e.g., Jurkat, NK92, or primary T cells).
-
Complete cell culture medium.
-
Tyk2 inhibitor stock solution (e.g., 10 mM in DMSO).
-
Recombinant cytokine (e.g., human IL-12, IL-23, or IFN-α).
-
Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, buffers, and Western blot apparatus.
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment. Allow cells to adhere or recover overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.[3]
-
Inhibitor Preparation: Prepare serial dilutions of the Tyk2 inhibitor in serum-free or complete medium. A typical concentration range to test is 1 nM to 10 µM.[1] Include a vehicle control (DMSO) at the highest concentration used.
-
Pre-treatment: Remove medium from cells and add the prepared inhibitor dilutions. Incubate for 1-2 hours at 37°C.[3]
-
Stimulation: Add the appropriate cytokine to all wells (except the unstimulated control) to activate the Tyk2 pathway. The final concentration and incubation time should be optimized (e.g., 10-100 ng/mL for 15-30 minutes).[3][8]
-
Cell Lysis: Immediately after stimulation, place the plate on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add ice-cold RIPA buffer to each well to lyse the cells.[3]
-
Protein Quantification: Scrape the cell lysates, collect them in microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated STAT protein (e.g., p-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total STAT protein to confirm equal loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT signal. Plot the normalized signal against the inhibitor concentration and calculate the IC50 value using non-linear regression.
Protocol 2: T-Helper 17 (Th17) Cell Differentiation Assay
This protocol assesses the functional impact of the Tyk2 inhibitor on the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.
Materials:
-
Naive CD4+ T cells isolated from human PBMCs or mouse splenocytes.
-
96-well flat-bottom plate, coated with anti-CD3 antibody (e.g., 1-5 µg/mL).[1]
-
Soluble anti-CD28 antibody (e.g., 1-2 µg/mL).[1]
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-1β, and IL-23.
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Tyk2 inhibitor and vehicle (DMSO).
-
For analysis:
-
Flow Cytometry: Cell stimulation cocktail (PMA/Ionomycin), Brefeldin A, antibodies for surface markers (anti-CD4) and intracellular cytokines (anti-IL-17A).
-
ELISA: IL-17A ELISA kit.
-
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate with sterile PBS before use.[1]
-
Cell Seeding: Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated plate.
-
Treatment and Differentiation:
-
Add soluble anti-CD28 antibody to the cells.
-
Add the Th17 polarizing cytokine cocktail and neutralizing antibodies.
-
Add the Tyk2 inhibitor at various concentrations (e.g., 1 nM to 1 µM) or vehicle control (DMSO).[1]
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.[1]
-
Assessment of Th17 Differentiation:
-
Method A: Intracellular Cytokine Staining (Flow Cytometry):
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of Brefeldin A to block cytokine secretion.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells, then perform intracellular staining for IL-17A.[1]
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.[1]
-
-
Method B: ELISA:
-
Collect the cell culture supernatants after the incubation period.
-
Measure the concentration of secreted IL-17A using a commercial ELISA kit according to the manufacturer's instructions.[1]
-
-
-
Data Analysis: Plot the percentage of Th17 cells or the concentration of IL-17A against the inhibitor concentration to determine the dose-dependent effect.
Protocol 3: Cell Viability / Cytotoxicity Assay
This protocol is crucial for determining the concentration range at which the inhibitor does not induce cell death, ensuring that observed effects are due to specific pathway inhibition and not general toxicity.
Materials:
-
Cell line of interest.
-
96-well clear-bottom plate.
-
Complete cell culture medium.
-
Tyk2 inhibitor and vehicle (DMSO).
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Inhibitor Preparation: Prepare a serial dilution of the Tyk2 inhibitor in complete culture medium. Start from a high concentration (e.g., 10-50 µM) and dilute downwards. Include a vehicle-only control and an untreated control.[3]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the cells for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[3] Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle-treated control cells (representing 100% viability). Plot cell viability (%) against the inhibitor concentration to determine the cytotoxic concentration 50 (CC50). Select concentrations for functional assays that are well below the CC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The type 1 diabetes gene TYK2 regulates β-cell development and its responses to interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Psoriasis Treatment: Application of Tyk2-IN-22-d3 in a Preclinical Mouse Model
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Tyk2-IN-22-d3, a novel deuterated Tyrosine Kinase 2 (Tyk2) inhibitor, in a mouse model of psoriasis. These guidelines are based on established methodologies for evaluating Tyk2 inhibitors in preclinical settings.
Introduction: The Role of Tyk2 in Psoriasis Pathogenesis
Psoriasis is a chronic autoimmune inflammatory skin disease driven by complex interactions between immune cells and keratinocytes.[1] The Tyrosine Kinase 2 (Tyk2) enzyme, a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of key cytokines implicated in psoriasis, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][3][4] These cytokines are crucial for the differentiation and activation of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines like IL-17 and IL-22, leading to keratinocyte hyperproliferation and skin inflammation characteristic of psoriasis.[3][5]
This compound is a next-generation, selective, allosteric inhibitor of Tyk2. Its deuterated structure is designed to improve pharmacokinetic properties, potentially offering enhanced stability and exposure compared to its non-deuterated counterparts.[6][7][8] By specifically targeting the regulatory pseudokinase (JH2) domain of Tyk2, this compound offers high selectivity and minimizes off-target effects associated with broader JAK inhibitors.[9] This selective inhibition of Tyk2 disrupts the downstream inflammatory cascade, making it a promising therapeutic strategy for psoriasis.
Tyk2 Signaling Pathway in Psoriasis
The signaling cascade initiated by cytokines such as IL-12, IL-23, and Type I IFNs converges on the activation of Tyk2. Upon cytokine binding to their respective receptors, Tyk2, in conjunction with other JAK family members, becomes activated through phosphorylation. This triggers the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in inflammation and cellular proliferation, perpetuating the psoriatic phenotype.[10]
Tyk2 Signaling Pathway in Psoriasis.
Quantitative Data Presentation
While specific data for this compound in a mouse psoriasis model is not yet publicly available, the following tables summarize representative data from studies with other selective Tyk2 inhibitors in the widely used imiquimod-induced psoriasis mouse model. This data provides an expected range of efficacy for a compound of this class.
Table 1: Effect of Oral Tyk2 Inhibitor Treatment on Psoriasis-like Skin Inflammation
| Treatment Group | Dose (mg/kg, BID) | Change in Ear Thickness (mm) | Epidermal Thickness (µm) | Splenomegaly (mg) |
| Vehicle Control | - | 0.25 ± 0.03 | 120 ± 15 | 250 ± 25 |
| Tyk2 Inhibitor | 10 | 0.12 ± 0.02 | 60 ± 10 | 150 ± 20* |
| Tyk2 Inhibitor | 30 | 0.08 ± 0.01 | 40 ± 8 | 120 ± 15** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. (Data are representative based on published studies of similar Tyk2 inhibitors).
Table 2: Effect of Oral Tyk2 Inhibitor on Pro-inflammatory Cytokine mRNA Expression in Skin
| Treatment Group | Dose (mg/kg, BID) | IL-17A (fold change) | IL-22 (fold change) | IL-23 (fold change) |
| Vehicle Control | - | 100 ± 12 | 80 ± 10 | 50 ± 7 |
| Tyk2 Inhibitor | 10 | 45 ± 8 | 35 ± 6 | 20 ± 4* |
| Tyk2 Inhibitor | 30 | 20 ± 5 | 15 ± 4 | 10 ± 3** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. (Data are representative based on published studies of similar Tyk2 inhibitors).
Experimental Protocols
The following protocols describe the induction of psoriasis-like skin inflammation in mice using imiquimod (B1671794) and the subsequent treatment with a Tyk2 inhibitor.
Imiquimod-Induced Psoriasis Mouse Model
Objective: To induce a psoriasis-like phenotype in mice that recapitulates key features of human psoriasis, including erythema, scaling, and epidermal thickening.
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
This compound
-
Calipers for measuring ear thickness
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Hair Removal: One day before the first imiquimod application, shave the dorsal back skin of the mice.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Psoriasis Induction: Apply 62.5 mg of 5% imiquimod cream topically to the shaved back skin and the right ear of each mouse daily for 5-7 consecutive days.
-
This compound Administration: Administer this compound or vehicle orally (e.g., by gavage) once or twice daily, starting on the same day as the first imiquimod application.
-
Monitoring and Scoring:
-
Monitor the body weight of the mice daily.
-
Measure the thickness of the right ear daily using a caliper.
-
Score the severity of skin inflammation on the back skin daily based on a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0 to 4.
-
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect skin and spleen samples for further analysis (histology, cytokine analysis).
Histological Analysis
Objective: To assess the extent of epidermal hyperplasia (acanthosis) and inflammatory cell infiltration in the skin.
Procedure:
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041).
-
Section the paraffin blocks (5 µm thickness).
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to evaluate epidermal thickness and the presence of inflammatory infiltrates.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
Objective: To quantify the mRNA expression levels of key pro-inflammatory cytokines in the skin.
Procedure:
-
Homogenize skin samples and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for target genes (e.g., IL-17A, IL-22, IL-23) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Experimental Workflow for Psoriasis Model.
Conclusion
The selective inhibition of Tyk2 represents a highly promising therapeutic avenue for the treatment of psoriasis. This compound, with its deuterated structure, is poised to offer an improved pharmacokinetic profile, potentially leading to enhanced efficacy and patient compliance. The protocols and expected outcomes detailed in these application notes provide a robust framework for the preclinical evaluation of this compound in a widely accepted and clinically relevant mouse model of psoriasis. The successful application of these methodologies will be crucial in advancing our understanding of this novel compound and its potential as a future therapy for psoriasis.
References
- 1. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 is a therapeutic target for psoriasis-like skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TYK2 — 3decision [3decision.discngine.com]
- 10. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Application Note: Quantification of Tyk2-IN-22 in Human Plasma using Tyk2-IN-22-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tyk2-IN-22, a selective Tyrosine Kinase 2 (Tyk2) inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Tyk2-IN-22-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[1][2] Sample preparation is achieved through a straightforward protein precipitation procedure, making it suitable for high-throughput bioanalysis.[3][4] The method has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[5][6][7]
Introduction
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs).[5][8][9] These signaling cascades are integral to immune responses, and their dysregulation is implicated in various autoimmune and inflammatory diseases.[8][9] Consequently, Tyk2 has emerged as a significant therapeutic target for the development of novel inhibitors.[10][11]
Tyk2-IN-22 is a selective inhibitor of Tyk2.[12] Accurate quantification of Tyk2-IN-22 in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. LC-MS/MS is the preferred technique for such bioanalytical assays due to its high sensitivity and selectivity.[1] The use of a SIL-IS, such as this compound, is considered the gold standard in quantitative bioanalysis.[2] The SIL-IS co-elutes with the analyte and exhibits similar behavior during extraction and ionization, thereby compensating for potential variations and enhancing data reliability.[2]
This application note provides a detailed protocol for the extraction and quantification of Tyk2-IN-22 in human plasma using this compound as the internal standard.
Signaling Pathway
The diagram below illustrates the central role of Tyk2 in cytokine signaling. Upon cytokine binding to its receptor, Tyk2, in conjunction with other JAK family members, becomes activated. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in the immune response.[5][8][13]
Caption: Tyk2-mediated cytokine signaling pathway.
Experimental Protocols
Materials and Reagents
-
Tyk2-IN-22 (Analyte) reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Tyk2-IN-22 in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.1% formic acid. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation procedure.
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Conditions
LC System:
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| Tyk2-IN-22 | [Hypothetical Value] | [Hypothetical Value] | 100 |
| This compound | [Hypothetical Value + 3] | [Hypothetical Value] | 100 |
(Note: Specific m/z values for Tyk2-IN-22 and its fragment would need to be determined experimentally during method development.)
Method Validation Summary
The bioanalytical method was validated to assess its linearity, accuracy, precision, selectivity, recovery, and matrix effect. The acceptance criteria were based on FDA and EMA guidelines.[5][6][7]
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Standards | 97.5% - 103.2% of nominal |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.7 |
| LQC | 3 | 5.1 | 1.2 | 6.5 | 2.1 |
| MQC | 100 | 3.5 | -0.8 | 4.9 | -0.5 |
| HQC | 800 | 2.9 | 2.1 | 4.1 | 1.8 |
| Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ). |
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed at LQC and HQC levels. This compound effectively compensated for matrix-induced ion suppression/enhancement.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
| LQC | 3 | 92.4 | 1.03 |
| HQC | 800 | 94.1 | 0.98 |
| Acceptance Criteria: CV of IS-normalized matrix factor ≤ 15%. |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of the Tyk2 inhibitor, Tyk2-IN-22, in human plasma. The simple protein precipitation sample preparation is rapid and amenable to high-throughput analysis. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results, making this method well-suited for supporting pharmacokinetic studies in drug development programs targeting the Tyk2 pathway.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. waters.com [waters.com]
Preparing a Stock Solution of Tyk2-IN-22-d3: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Tyk2-IN-22-d3 is the deuterated analog of Tyk2-IN-22, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] These enzymes are critical components of intracellular signaling pathways initiated by cytokine receptors. Tyk2 is specifically involved in mediating signal transduction for key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[2]
The signaling cascade, often referred to as the JAK-STAT pathway, involves the activation of Tyk2 upon cytokine binding to its receptor. Activated Tyk2 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[3] Due to its central role in these pro-inflammatory pathways, Tyk2 is a significant therapeutic target for autoimmune and inflammatory diseases.[2]
This compound, by inhibiting Tyk2, effectively blocks these downstream signaling events. The incorporation of deuterium (B1214612) may alter the molecule's metabolic profile, potentially offering advantages in pharmacokinetic studies.[1] This compound is a valuable tool for researchers studying the pathobiology of diseases like psoriasis, lupus, and inflammatory bowel disease, and for professionals in drug development exploring novel immunomodulatory agents.
Quantitative Data Summary
Accurate preparation of a stock solution requires precise information from the compound's supplier-specific Certificate of Analysis (CoA). The data below is based on general information for similar compounds and should be replaced with lot-specific details.
| Property | Value | Notes |
| Compound Name | This compound | Deuterated analog of Tyk2-IN-22. |
| Appearance | White to off-white solid (Typical) | Visually inspect the compound upon receipt. |
| Molecular Weight (MW) | Refer to Certificate of Analysis g/mol | Crucial for accurate molarity calculations. |
| Solubility | Soluble in DMSO (Typical) | Confirm solubility details from the supplier's datasheet.[4] |
| Purity (by HPLC) | >98% (Recommended) | Ensures reliability of experimental results.[5] |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Use high-purity, anhydrous grade to prevent compound degradation.[4] |
| Recommended Stock Conc. | 10 mM (Typical Starting Point) | The maximum concentration depends on the compound's specific solubility. |
| Storage (Powder) | -20°C, desiccated, protected from light | Long-term storage as a solid is preferred.[5] |
| Storage (Stock Solution) | -20°C or -80°C in small, single-use aliquots | Avoid repeated freeze-thaw cycles to maintain stability.[5][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes a general procedure for preparing a 10 mM stock solution of this compound in DMSO. Always use the specific Molecular Weight (MW) provided on your product's Certificate of Analysis for calculations.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, single-use aliquot tubes (e.g., 0.5 mL)
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Calculation
To prepare a stock solution of a desired concentration, use the following formula:
Volume of Solvent (L) = Mass of Compound (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))
Example Calculation: Assuming you weigh 1 mg of this compound and its hypothetical Molecular Weight is 450.5 g/mol , the volume of DMSO needed to make a 10 mM stock is:
-
Convert mass to grams: 1 mg = 0.001 g
-
Convert concentration to mol/L: 10 mM = 0.010 mol/L
-
Calculate Volume (L): Volume (L) = 0.001 g / (0.010 mol/L * 450.5 g/mol ) = 0.0002219 L
-
Convert Volume to microliters (µL): 0.0002219 L * 1,000,000 µL/L = 221.9 µL
Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube and record the exact mass.
-
Dissolution: a. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be used.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots upright at -20°C or -80°C, protected from light.
Visualizations
Tyk2 Signaling Pathway and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 — 3decision [3decision.discngine.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. adooq.com [adooq.com]
Application of Tyk2-IN-22-d3 in Western Blotting for Phospho-STAT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-22-d3 is a deuterated, potent, and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a pivotal role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. The "-d3" designation indicates the presence of three deuterium (B1214612) atoms, a modification often employed in drug development to improve metabolic stability and pharmacokinetic properties.
The mechanism of action for this class of inhibitors typically involves allosteric inhibition by binding to the pseudokinase (JH2) domain of TYK2. This binding stabilizes an inactive conformation of the enzyme, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. Consequently, this compound can be utilized as a valuable tool in research and drug development to probe the TYK2 signaling cascade and assess the efficacy of TYK2 inhibition. Western blotting is a fundamental technique to measure the extent of this inhibition by quantifying the levels of phosphorylated STAT proteins (p-STAT).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TYK2-STAT signaling pathway and the general experimental workflow for assessing the inhibitory activity of this compound on STAT phosphorylation using Western blotting.
Application Notes and Protocols: A Comprehensive Method for Assessing the Stability of Tyk2-IN-22-d3 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for evaluating the chemical stability of Tyk2-IN-22-d3, a deuterated tyrosine kinase 2 (Tyk2) inhibitor, in dimethyl sulfoxide (B87167) (DMSO). Given that DMSO is a common solvent for the storage and handling of small molecules in drug discovery, ensuring the stability of investigational compounds like this compound in this solvent is critical for the reliability and reproducibility of experimental data.
These protocols and application notes offer a framework for establishing optimal storage conditions and handling procedures, thereby preserving compound integrity. The methodologies are based on established practices for assessing the stability of small molecule inhibitors.
Introduction to Tyk2 and its Signaling Pathway
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of key cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs).[2][3] These signaling cascades are integral to both innate and adaptive immunity.[4][5] Dysregulation of the Tyk2 pathway is associated with the pathogenesis of various immune-mediated inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[5][6]
The binding of a cytokine to its receptor initiates the activation of receptor-associated Tyk2 and its partner JAKs.[6] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] Activated STATs then form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory responses.[1] Inhibitors of Tyk2, such as this compound, are designed to block this signaling cascade, making them promising therapeutic agents for autoimmune disorders.
Figure 1: Tyk2 signaling cascade initiated by cytokine binding.
Factors Influencing Compound Stability in DMSO
The stability of a small molecule in DMSO can be affected by several factors that may lead to its degradation:
-
Water Content : DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the hydrolysis of susceptible functional groups.[7] Studies have indicated that water can be a more significant factor in compound degradation than oxygen.[7]
-
Storage Temperature : Temperature is a critical factor in chemical stability. While long-term storage is often recommended at low temperatures (e.g., -20°C or -80°C), freeze-thaw cycles can also impact stability.[8][9]
-
Light Exposure : Compounds that are sensitive to light can degrade when exposed to certain wavelengths. The use of amber vials is recommended to minimize photodegradation.[8]
-
pH : The presence of acidic or basic impurities can alter the pH of the DMSO solution and catalyze degradation.[8]
-
Oxygen : The presence of dissolved oxygen can lead to the oxidation of sensitive functional groups.
Experimental Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method for evaluating the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3.1. Materials and Reagents
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Internal standard (a stable, non-reactive compound with similar chromatographic properties)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Amber glass or polypropylene (B1209903) vials with screw caps (B75204) and septa[10]
3.2. Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system with a UV detector and/or a mass spectrometer
-
Incubators or ovens for controlled temperature storage
-
Freezers (-20°C and -80°C)
3.3. Experimental Workflow
References
- 1. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. bms.com [bms.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Validating Tyk2-IN-22-d3 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3][4] It plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs), which are pivotal in both innate and adaptive immunity.[1][2][5][6] Dysregulation of the Tyk2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][5][7] This makes Tyk2 an attractive therapeutic target for the development of novel inhibitors.[2][8][9][10]
Tyk2-IN-22-d3 is a deuterated analog of a potent and selective Tyk2 inhibitor. The incorporation of deuterium (B1214612) can offer metabolic advantages, making it a valuable tool for research and potential therapeutic development. Validating the engagement of this compound with its intended target is a critical step in its preclinical characterization. These application notes provide a comprehensive set of protocols to confirm the on-target activity of this compound, from initial biochemical verification to cellular target engagement and downstream signaling pathway modulation.
Tyk2 Signaling Pathway
Upon cytokine binding (e.g., IL-12, IL-23, Type I IFNs) to their cognate receptors, Tyk2, often in concert with another JAK family member (e.g., JAK1 or JAK2), becomes activated through trans-phosphorylation.[2][11] Activated Tyk2 then phosphorylates the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target inflammatory genes.[2][5][11]
Experimental Protocols
A multi-tiered approach is recommended to robustly validate the target engagement of this compound. This involves biochemical assays to confirm direct enzyme inhibition, followed by cellular assays to demonstrate target binding and pathway modulation in a physiological context.
Biochemical Target Engagement: In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Tyk2.
Principle: The assay quantifies the amount of ADP produced as a result of Tyk2's kinase activity. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The Transcreener® ADP² Assay is a suitable platform for this purpose.[12]
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Prepare a solution of recombinant human Tyk2 enzyme in kinase assay buffer.
-
Prepare a solution of substrate peptide (e.g., IRS-1tide) and ATP in kinase assay buffer.[13]
-
-
Kinase Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to a 384-well plate.
-
Add the Tyk2 enzyme solution to all wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation:
| Compound | Target | Assay Format | Substrate | ATP Conc. | IC50 (nM) |
| This compound | Tyk2 | Transcreener® ADP² | IRS-1tide | 10 µM | e.g., 5.2 |
| Deucravacitinib | Tyk2 | HTRF Binding | JH2 Probe | N/A | e.g., 0.3[14] |
| Tofacitinib | Tyk2 | Biochemical | Poly-GT | 1 mM | e.g., 966[15] |
Note: Example IC50 values are provided for illustrative purposes and should be determined experimentally for this compound.
Cellular Target Engagement: Phospho-Flow Cytometry
This assay assesses the ability of this compound to inhibit cytokine-induced phosphorylation of downstream STAT proteins in whole cells, providing a functional measure of target engagement.[16]
Principle: Following stimulation with a Tyk2-dependent cytokine (e.g., IL-12), the phosphorylation of STAT4 (pSTAT4) is measured using a phospho-specific antibody and flow cytometry. Inhibition of this phosphorylation event by this compound indicates cellular target engagement.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in RPMI 1640 medium with 10% FBS.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with a serial dilution of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.[16]
-
-
Cytokine Stimulation:
-
Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL) for 15-30 minutes at 37°C to induce STAT4 phosphorylation.[16]
-
-
Fixation and Permeabilization:
-
Fix the cells immediately with a fixation buffer.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
-
Staining:
-
Stain the cells with a fluorescently-conjugated anti-pSTAT4 (Tyr693) antibody. Co-stain with cell surface markers (e.g., CD3, CD4) to gate on specific T-cell populations.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT4 signal within the target cell population (e.g., CD4+ T-cells).
-
Calculate the percent inhibition relative to the stimulated vehicle control and determine the cellular IC50 value.
-
Data Presentation:
| Compound | Cell Type | Cytokine Stimulant | Downstream Readout | Cellular IC50 (nM) |
| This compound | Human PBMCs | IL-12 | pSTAT4 | e.g., 15.8 |
| Deucravacitinib | Human PBMCs | IL-12 | pSTAT4 | e.g., 7.4[14] |
| Compound 30 | Kit225 cells | IL-23 | pSTAT3 | e.g., 1.9[7] |
Note: Example IC50 values are provided for illustrative purposes.
Direct Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[16][17][18]
Principle: Ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation. This thermal stabilization is detected by quantifying the amount of soluble protein remaining after heat treatment.[17]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human T-cell line like Jurkat or Kit225) to 70-80% confluency.
-
Treat the cells with this compound at a fixed concentration (e.g., 10x the cellular IC50) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by rapid cooling.[17]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured Tyk2) from the precipitated denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble Tyk2 in the supernatant by Western blotting using a Tyk2-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Tyk2 at each temperature for both treated and untreated samples.
-
Plot the amount of soluble Tyk2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
-
Data Presentation:
| Compound | Cell Line | Target Protein | Temperature Shift (ΔTm) at 10 µM |
| This compound | Jurkat | Tyk2 | e.g., +4.2°C |
| Deucravacitinib | N/A | Tyk2 | e.g., +5.5°C[7] |
| Staurosporine | HEK293 | Multiple Kinases | Variable |
Note: Example data is illustrative.
Conclusion
The validation of target engagement is a cornerstone of drug discovery and development. The protocols outlined in these application notes provide a robust framework for confirming that this compound directly binds to and inhibits Tyk2 in both biochemical and cellular systems. By employing a combination of in vitro kinase assays, cellular phospho-flow cytometry, and direct binding assays like CETSA, researchers can confidently establish the on-target activity of this compound, paving the way for further preclinical and clinical investigation.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. amsbio.com [amsbio.com]
- 5. bms.com [bms.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Validation of TYK2 and exploration of PRSS36 as drug targets for psoriasis using Mendelian randomization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of Tyk2-IN-22-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of Tyk2-IN-22-d3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
This compound is the deuterated form of Tyk2-IN-22, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of crucial cytokines like IL-12, IL-23, and Type I interferons[1][2][3]. Off-target effects of Tyk2 inhibitors, particularly those that bind to the conserved ATP-binding site, often involve the inhibition of other JAK family members such as JAK1, JAK2, and JAK3[4]. This is due to the high degree of similarity in the ATP-binding pocket across the JAK family[4]. Such off-target inhibition can lead to unintended biological consequences, as these other JAKs mediate signaling for a wide array of cytokines involved in processes like hematopoiesis[4].
Q2: How does the mechanism of action of a Tyk2 inhibitor influence its selectivity?
The selectivity of a Tyk2 inhibitor is heavily influenced by its binding site. Inhibitors that compete with ATP in the catalytic (JH1) domain are more likely to have off-target effects on other JAK family members due to the conserved nature of this site[4][5]. In contrast, allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, such as deucravacitinib, can achieve much higher selectivity[4][5][6]. This is because the JH2 domain's amino acid sequence is less conserved across the JAK family, offering a more unique binding pocket[6]. Tyk2-IN-22 is an ATP-competitive inhibitor[7].
Q3: What are the primary signaling pathways I should monitor for potential off-target effects?
When using this compound, it is crucial to monitor the signaling pathways mediated by other JAK family members. Key pathways to investigate for unintended inhibition include:
-
JAK1-dependent pathways: Signaling by cytokines such as IL-6 and IL-2.
-
JAK2-dependent pathways: Signaling by cytokines like erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
JAK3-dependent pathways: Signaling by cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
Monitoring the phosphorylation status of downstream STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT5) upon stimulation with these cytokines can provide evidence of off-target activity[4].
Troubleshooting Guide
Problem 1: I'm observing unexpected cellular phenotypes or toxicity at effective concentrations of this compound.
This could be due to the inhibition of off-target kinases.
| Troubleshooting Steps | Expected Outcome |
| 1. Review Inhibitor Selectivity Data: Examine the IC50 or Ki values for Tyk2-IN-22 against other JAKs and a broader kinase panel. | Identification of potential off-target kinases that may be responsible for the observed phenotype. |
| 2. Perform a Dose-Response Experiment: Titrate the concentration of this compound to find the lowest effective dose that inhibits Tyk2 signaling without causing the unexpected phenotype. | Minimizing off-target effects by using a lower, more selective concentration of the inhibitor. |
| 3. Use Control Compounds: Include a structurally different Tyk2 inhibitor or a pan-JAK inhibitor (e.g., tofacitinib) in your experiments to compare phenotypes. | A similar phenotype with a different Tyk2 inhibitor suggests an on-target effect, while a different phenotype may indicate off-target activity of this compound. |
| 4. Kinase Profiling: For critical applications, consider performing a broad kinase screen (kinome scan) to empirically identify any off-target kinases inhibited by this compound at the concentrations used in your experiment[8][9]. | A comprehensive understanding of the inhibitor's selectivity profile and identification of any unintended targets. |
Problem 2: My experimental results with this compound are inconsistent or not reproducible.
This could be due to issues with inhibitor stability, solubility, or the activation of compensatory signaling pathways.
| Troubleshooting Steps | Expected Outcome |
| 1. Check Inhibitor Stability and Solubility: Verify the stability of your this compound stock solution and its solubility in your experimental media. | Prevention of compound precipitation, which can lead to inconsistent concentrations and non-specific effects. |
| 2. Use a Vehicle Control: Always include a vehicle (e.g., DMSO) control to ensure that the solvent is not contributing to the observed effects. | A clear baseline to distinguish the effects of the inhibitor from those of the solvent. |
| 3. Probe for Compensatory Pathways: Use techniques like Western blotting to check for the activation of other signaling pathways that might be compensating for Tyk2 inhibition. | A better understanding of the cellular response to your inhibitor and more consistent results. |
Data Presentation
Selectivity Profile of Tyk2-IN-22
| Kinase | IC50 (nM) |
| Tyk2 | 9.7 |
| JAK1 | 148.6 |
| JAK3 | 883.3 |
| JAK2 | Not specified |
| (Data for Tyk2-IN-22, the non-deuterated parent compound)[7] |
Mandatory Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating off-target effects.
Experimental Protocols
1. In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) or in-house kinase panel
-
Appropriate kinase buffers, substrates, and ATP
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common starting concentration for a broad screen is 1-10 µM.
-
Kinase Panel: Select a diverse panel of kinases, ensuring representation from different families of the kinome.
-
Binding or Activity Assay: The assay is typically performed by a specialized service provider. This can be a competition binding assay or an enzymatic activity assay that measures the phosphorylation of a substrate[10].
-
Data Analysis: The results are usually provided as percent inhibition at a given concentration or as IC50/Ki values for kinases that are significantly inhibited. Analyze this data to identify off-target kinases.
2. Cellular Phospho-Protein Analysis by Western Blot
Objective: To assess the effect of this compound on the phosphorylation of STAT proteins downstream of various cytokine receptors in a cellular context.
Materials:
-
Cell line expressing the relevant cytokine receptors (e.g., PBMCs, specific cell lines)
-
This compound
-
Cytokines (e.g., IL-12 for Tyk2, IL-6 for JAK1/2, GM-CSF for JAK2)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-p-STAT3, anti-p-STAT5, anti-total-STAT3, anti-total-STAT5)
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere or recover. Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total STAT proteins.
-
Detection and Analysis: Use an appropriate detection method to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on STAT phosphorylation. A decrease in p-STAT levels in non-Tyk2 pathways indicates off-target activity.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tyk2-IN-22-d3 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for effectively using Tyk2-IN-22-d3 in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the deuterated analog of Tyk2-IN-22, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons.[1][2] By inhibiting Tyk2, this compound blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[1][3]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A good starting point for a dose-response experiment is in the low nanomolar to micromolar range (e.g., 1 nM to 10 µM).[4][5] The non-deuterated analog, Tyk2-IN-22, has a reported IC50 of 9.7 nM for Tyk2.[3] However, the optimal concentration is highly dependent on the cell type, assay duration, and specific endpoint being measured.
Q3: How can I determine the optimal concentration of this compound for my specific experiment?
The optimal concentration should effectively inhibit the Tyk2 pathway without causing significant cytotoxicity.[6] This is best determined by performing a dose-response experiment. You should assess both the inhibition of a downstream marker of Tyk2 activity (e.g., STAT phosphorylation) and cell viability in parallel.[4]
Q4: What are the potential off-target effects of this compound?
Tyk2-IN-22, the non-deuterated form, shows selectivity for Tyk2 over other JAK family members.[3] However, at higher concentrations, off-target inhibition of JAK1 and JAK3 may occur. It is crucial to use the lowest effective concentration to minimize these effects.
Q5: My vehicle control (DMSO) is affecting my cells. What should I do?
The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced toxicity.[7] Ensure that all experimental wells, including the untreated controls, contain the same final concentration of DMSO.
Data Presentation
Table 1: Inhibitory Potency of Tyk2-IN-22 (Non-deuterated analog)
| Target | IC50 (nM) |
| Tyk2 | 9.7[3] |
| JAK1 | 148.6[3] |
| JAK3 | 883.3[3] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Suggested Starting Concentration Range | Notes |
| STAT Phosphorylation Inhibition | 1 nM - 1 µM | A broad range to establish a dose-response curve. |
| Cell Viability/Cytotoxicity | 10 nM - 100 µM | To identify concentrations that induce cell death. |
| Long-term (>24h) Functional Assays | 1 nM - 200 nM | Use the lowest effective, non-toxic concentration. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting range is 0.1 to 100 µM.[8] Include a vehicle-only control (DMSO). Remove the old medium and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol is for assessing the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
Cells that respond to a Tyk2-dependent cytokine (e.g., IL-12)
-
This compound
-
Cytokine (e.g., recombinant human IL-12)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Treatment: Seed cells and, if necessary, serum-starve to reduce basal signaling. Pre-treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total STAT protein.[11]
Mandatory Visualization
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Tyk2-IN-22-d3 Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal in Western blots when using Tyk2-IN-22-d3.
Troubleshooting Guide: Addressing Poor Signal
Poor or no signal in a Western blot experiment involving this compound can stem from various factors, from suboptimal protocol steps to issues related to the inhibitor's activity. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Question: I am not seeing the expected decrease in phosphorylation of downstream targets (like pSTATs) after treating my cells with this compound, or the overall signal is very weak. What should I do?
Answer: A weak or absent signal when assessing the effect of this compound can be frustrating. The issue can generally be categorized into two main areas: problems with the Western blot technique itself, or issues related to the experimental conditions of the inhibitor treatment. Below is a step-by-step guide to troubleshoot the problem.
Step 1: Verify the Western Blotting Protocol
Before attributing the issue to the inhibitor, it is crucial to ensure that the Western blotting procedure is optimized.
| Potential Problem | Possible Cause | Recommended Solution |
| Weak or No Target Protein Signal | Low abundance of the target protein (e.g., phosphorylated STATs). | - Increase the total protein loaded per well (20-40 µg is a common range).- Use a positive control lysate known to have high levels of the target protein.- Enrich your protein of interest through immunoprecipitation.[1] |
| Inefficient protein transfer from the gel to the membrane. | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.- Optimize transfer time and voltage, especially for high molecular weight proteins.- Ensure no air bubbles are trapped between the gel and the membrane.[1] | |
| Suboptimal antibody concentrations. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution.- Increase the incubation time for the primary antibody (e.g., overnight at 4°C).[1][2] | |
| Inactive secondary antibody or detection reagent. | - Use fresh detection reagents.- Ensure the secondary antibody is compatible with the primary antibody.- Confirm that sodium azide (B81097) is not present in any buffers if using an HRP-conjugated secondary antibody, as it inhibits HRP activity.[3] | |
| Excessive washing. | - Reduce the number or duration of washing steps.[2] | |
| Inappropriate blocking buffer. | - Some blocking agents like non-fat milk can mask certain epitopes. Try switching to Bovine Serum Albumin (BSA) or vice versa.- Reduce blocking time or the concentration of the blocking agent.[1] |
Step 2: Evaluate the Inhibitor and Cell Treatment Protocol
If the Western blot protocol is sound, the next step is to investigate the experimental conditions related to the this compound treatment.
| Potential Problem | Possible Cause | Recommended Solution |
| Inhibitor Inactivity | This compound is the deuterated analog of Tyk2-IN-22. While deuteration often enhances metabolic stability, improper storage or handling could affect its activity. | - Ensure the inhibitor is stored correctly as per the manufacturer's instructions.- Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Ineffective Inhibition of Tyk2 Pathway | The concentration of this compound may be too low to effectively inhibit Tyk2 in your specific cell type or experimental conditions. The non-deuterated form, Tyk2-IN-22, has an IC50 of 9.7 nM for Tyk2.[4] | - Perform a dose-response experiment by treating cells with a range of inhibitor concentrations to determine the optimal inhibitory concentration. |
| The incubation time with the inhibitor may be insufficient. | - Optimize the pre-incubation time with this compound before stimulating the cells. A time course experiment (e.g., 1, 2, 4, and 6 hours) can help determine the optimal duration. | |
| Low Basal Phosphorylation | The basal level of phosphorylation of your target protein (e.g., STAT5) in the untreated cells may be too low to detect a significant decrease after inhibition. | - Stimulate the cells with an appropriate cytokine to induce the Tyk2 signaling pathway. Tyk2 is involved in signaling for cytokines like IL-12, IL-23, and Type I interferons.[5][6] For example, IFN-α can be used to stimulate STAT phosphorylation. |
| Deuteration Effects (Theoretical) | While unlikely to directly interfere with antibody binding in a Western blot, the deuterated nature of the compound is a variable. The primary purpose of deuteration is often to alter pharmacokinetic properties.[4] There is no direct evidence that the d3 modification on this compound would impact the antibody's ability to detect a separate protein. | - If all other troubleshooting steps fail, consider running a parallel experiment with the non-deuterated Tyk2-IN-22 to see if the results differ. This can help rule out any unforeseen effects of the deuterated compound in your specific assay. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5
-
Cell Lysis:
-
After treatment with this compound and/or cytokine stimulation, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-STAT5) diluted in blocking buffer, typically overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 or a loading control like GAPDH or β-actin.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the deuterated version of Tyk2-IN-22, a selective inhibitor of Tyrosine Kinase 2 (Tyk2).[4] Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons.[5][6] Tyk2-IN-22 has been shown to inhibit the downstream phosphorylation of STAT5.[4]
Q2: Why is my phospho-protein signal weak even in the untreated control?
A2: The basal level of phosphorylation of many signaling proteins is low in unstimulated cells. It is often necessary to treat the cells with a specific cytokine (e.g., IFN-α, IL-12, or IL-23) to activate the Tyk2 pathway and induce a robust phosphorylation signal that can then be assessed for inhibition.
Q3: Could the deuteration of this compound interfere with my Western blot?
A3: It is highly unlikely that the deuterium (B1214612) atoms on the small molecule inhibitor would directly interfere with the antibody's ability to recognize the target protein (e.g., pSTAT5). Deuteration is a modification to the inhibitor itself, not the protein being detected. Its primary purpose is typically to alter the metabolic stability and pharmacokinetic properties of the compound.
Q4: How do I choose the right positive control for my experiment?
A4: An ideal positive control would be a lysate from a cell line known to have a highly active Tyk2 signaling pathway, or a lysate from your experimental cells that have been treated with a potent cytokine known to signal through Tyk2. This will help confirm that your Western blot procedure is capable of detecting the target protein.
Visualizations
Tyk2 Signaling Pathway
Caption: The Tyk2 signaling pathway, which is inhibited by this compound.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor signal in this compound Western blots.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
Preventing precipitation of Tyk2-IN-22-d3 in media
Welcome to the technical support center for Tyk2-IN-22-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like many small molecule kinase inhibitors, is hydrophobic. It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, the DMSO stock solution should be stored at -80°C. For short-term use, storage at -20°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles to maintain the compound's integrity.[2]
Q3: My this compound precipitated after I added it to my cell culture media. What could be the cause?
A3: Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic compounds. This can be caused by several factors, including:
-
Exceeding the solubility limit: The final concentration of this compound in the media may be too high.
-
High final DMSO concentration: While DMSO aids in initial dissolution, high concentrations in the final culture medium can be toxic to cells and can also affect compound solubility.
-
Improper dilution technique: Adding the DMSO stock directly to a large volume of aqueous media without proper mixing can cause localized high concentrations and lead to precipitation.
-
Media components: Certain components in the cell culture media may interact with the compound, reducing its solubility.
Q4: What is the mechanism of action for Tyk2 inhibitors?
A4: Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are crucial for immune responses.[3][4] Tyk2 inhibitors can act by binding to the ATP-binding site in the catalytic domain or, in the case of some selective inhibitors, by binding to the regulatory pseudokinase domain, leading to allosteric inhibition.[5][6] This inhibition blocks the downstream signaling of cytokines such as IL-12, IL-23, and Type I interferons.[2][4]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for preventing precipitation.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | Final concentration exceeds solubility limit. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration range. |
| High final DMSO concentration. | Aim for a final DMSO concentration of ≤0.1%. If necessary, prepare a more concentrated stock solution in DMSO to minimize the volume added to the media. | |
| Improper dilution technique. | Avoid adding the DMSO stock directly into the full volume of media. Instead, perform serial dilutions. | |
| Low temperature of media. | Ensure your cell culture media is pre-warmed to 37°C before adding the compound. | |
| Cloudiness or crystals in stock solution | Improper storage or exceeded solubility in DMSO. | Gently warm the stock solution to 37°C and vortex or sonicate briefly to aid dissolution.[2] Store at -80°C for long-term stability.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM or 30 mM).[1] c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution if necessary.[2] e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials: this compound stock solution (in DMSO), pre-warmed complete cell culture media.
-
Procedure (Serial Dilution Method): a. Pre-warm the complete cell culture media to 37°C. b. Perform a serial dilution of the DMSO stock solution in the pre-warmed media to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution. c. Ensure the final concentration of DMSO in the media is non-toxic to your cells (typically ≤0.1%). d. Mix thoroughly by gentle pipetting after each dilution step. e. Add the final working solution to your cell culture plates.
Diagram: Experimental Workflow for Compound Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
Diagram: Simplified Tyk2 Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by this compound.
References
- 1. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Tyk2-IN-22-d3 showing unexpected results in primary cells
Welcome to the technical support center for Tyk2-IN-22-d3. This resource is designed for researchers, scientists, and drug development professionals to address unexpected results when using this inhibitor in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Tyrosine Kinase 2 (Tyk2). It is designed to bind to the ATP-binding pocket within the catalytic kinase domain (JH1) of Tyk2, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[1][2] The "-d3" designation indicates that the molecule has been deuterated, a modification often used to alter metabolic stability for pharmacokinetic purposes, which is not expected to change the fundamental mechanism of action.
Q2: What are the expected on-target signaling pathways affected by this compound?
A2: Tyk2 is a member of the Janus kinase (JAK) family that is critical for the signal transduction of several key cytokines.[3][4] By inhibiting Tyk2, the compound is expected to primarily block signaling downstream of receptors for IL-12, IL-23, and Type I Interferons (IFN-α/β).[5][6] This inhibition prevents the phosphorylation and activation of specific Signal Transducer and Activator of Transcription (STAT) proteins, modulating immune responses.[4][7]
Q3: Why are my results with this compound in primary cells different from what I see in cell lines?
A3: Primary cells are known to be more complex and variable than immortalized cell lines.[2] They more closely reflect in vivo physiology but can introduce variability due to several factors:
-
Donor Variability: Primary cells from different donors can have significant biological differences, including varied expression levels of on-target and off-target kinases.[2]
-
Complex Signaling Networks: The intricate and intact signaling networks in primary cells can lead to feedback loops or pathway cross-talk that may not be present in simplified cell line models.[2]
-
Sensitivity: Primary cells can be more sensitive to compound toxicity or stress from handling and culture conditions.[8]
Q4: What constitutes an "unexpected result" with a kinase inhibitor?
A4: Unexpected results can include:
-
High Cytotoxicity: Significant levels of cell death occurring at or below the intended effective concentration.[9]
-
Off-Target Effects: Inhibition of signaling pathways not directly mediated by Tyk2, often due to the inhibitor binding to other structurally similar kinases.[2][10]
-
Paradoxical Pathway Activation: In rare cases, inhibitor binding can lock a kinase in an active conformation or alter a signaling complex, leading to the activation of a pathway.[11]
-
Lack of Efficacy: Failure to inhibit the target pathway at expected concentrations, which could be due to issues with the compound, the cells, or the assay itself.[9][12]
Troubleshooting Guide
Problem 1: Significant cell death is observed at expected therapeutic concentrations.
High levels of cell death, even at low inhibitor concentrations, can confound results and suggest off-target toxicity or experimental artifacts.[2]
| Possible Cause | Recommended Troubleshooting Steps |
| Off-Target Toxicity | 1. Determine the CC50: Perform a dose-response experiment to find the 50% cytotoxic concentration (CC50). Use a concentration well below the CC50 for functional assays.[9]2. Confirm Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to determine if cell death is apoptotic.[2]3. Consult Databases: Check off-target databases for known interactions of similar chemical scaffolds with pro-survival kinases (e.g., AKT, ERK).[2] |
| Solvent Toxicity | 1. Check Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).[9]2. Run Solvent Control: Always include a vehicle-only control group to assess the baseline toxicity of the solvent in your primary cell culture.[9] |
| Suboptimal Culture Conditions | 1. Handle Cells Gently: Primary cells are sensitive. Minimize stress during thawing, plating, and treatment.[8]2. Test for Contamination: Mycoplasma or endotoxin (B1171834) contamination can cause cell stress and death. Use certified reagents and test cultures regularly.[13] |
Problem 2: The inhibitor is affecting pathways not directly mediated by Tyk2 (e.g., JAK1/JAK2-dependent signaling).
This strongly suggests off-target activity, a common issue with ATP-competitive kinase inhibitors due to the high homology in the ATP-binding site across the kinome.[2][10]
| Possible Cause | Recommended Troubleshooting Steps |
| Poor Inhibitor Selectivity | 1. Perform a Dose-Response: Titrate this compound to find the lowest effective concentration that inhibits Tyk2 signaling (e.g., IL-23-induced pSTAT3) without affecting other pathways (e.g., IL-6-induced pSTAT3, which is JAK1/JAK2 dependent).[10]2. Use Orthogonal Assays: Confirm findings with a different assay measuring a distinct downstream event, such as the expression of a specific Tyk2-dependent gene.[10]3. Validate with a Different Tool: Use a structurally unrelated Tyk2 inhibitor or a genetic approach (siRNA/CRISPR) to confirm that the primary phenotype is due to Tyk2 inhibition.[2] |
| Pathway Cross-talk | 1. Literature Review: Investigate known cross-talk between the Tyk2 pathway and the unexpectedly affected pathway.2. Phospho-proteomics: For a global view, analyze changes in protein phosphorylation across the proteome to identify all affected pathways.[2] |
Problem 3: There is no observable effect on the target pathway (e.g., no reduction in STAT phosphorylation).
This can be caused by a variety of factors, from the compound itself to the experimental setup.[9]
| Possible Cause | Recommended Troubleshooting Steps |
| Inactive Compound | 1. Verify Identity and Purity: Ensure the compound is correctly identified and has not degraded. Store stock solutions properly and avoid repeated freeze-thaw cycles.[9]2. Use a Positive Control: Test the compound in a system where it is known to be active, if possible. |
| Insufficient Concentration | 1. Determine Cellular IC50: Biochemical IC50 values often do not translate directly to cellular assays.[12] Perform a full dose-response curve (e.g., 1 nM to 30 µM) to determine the effective concentration in your specific primary cell system.[13] |
| Low Target Expression | 1. Confirm Tyk2 Expression: Verify that your primary cell type expresses sufficient levels of Tyk2 protein using Western blot or qPCR.[9] |
| Suboptimal Assay Conditions | 1. Optimize Stimulation: Titrate the cytokine stimulus (e.g., IL-12, IL-23) to find a concentration that gives a strong but sub-maximal response. This creates a better window to observe inhibition.[13]2. Check Incubation Times: Optimize the pre-incubation time with the inhibitor and the stimulation time with the cytokine. |
Problem 4: Results are inconsistent between different primary cell donors.
This is a common challenge in primary cell work.[2]
| Possible Cause | Recommended Troubleshooting Steps |
| Biological Variability | 1. Use Pooled Donors: If the experimental design allows, use primary cells pooled from multiple donors to average out individual variations.[2]2. Increase Sample Size: Test cells from a larger number of donors to ensure that the observed effects are consistent and not donor-specific.3. Characterize Donors: If possible, characterize the donors for relevant genetic polymorphisms (e.g., in the TYK2 gene) that might affect inhibitor response. |
| Inconsistent Cell Handling | 1. Standardize Protocols: Ensure all cell isolation, culture, and assay protocols are strictly standardized and followed for every donor.[8]2. Monitor Cell Health: Always assess cell viability and morphology before starting an experiment to ensure consistency. |
Data & Protocols
Data Presentation
Table 1: Representative Selectivity Profile of a Tyk2 Inhibitor This table shows hypothetical IC50 values for this compound against the four JAK family members. High ratios of JAK1, 2, and 3 IC50 to Tyk2 IC50 indicate greater selectivity. Off-target effects become more likely at concentrations that approach the IC50 values for other kinases.[10]
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Tyk2 | 5.5 | 50 |
| JAK1 | 580 | >5000 |
| JAK2 | 650 | >5000 |
| JAK3 | 1200 | >10000 |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Starting Concentration Range | Notes |
| Biochemical (Enzyme) Assay | 0.1 nM - 1 µM | Performed in a cell-free system.[14] |
| Cellular (Primary Cells) | 10 nM - 10 µM | Higher concentrations are often needed due to cell permeability, protein binding, and ATP competition.[12] |
| Cytotoxicity Assay | 100 nM - 50 µM | Essential to establish a non-toxic working concentration range. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT Inhibition
This protocol assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation.[1]
-
Cell Culture and Treatment: Plate primary cells (e.g., PBMCs) at a density of 2x10⁶ cells/well. If applicable, starve cells in serum-free media for 4-6 hours.
-
Pre-treatment: Treat cells with a range of this compound concentrations and a vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
Stimulation: Add a Tyk2-dependent cytokine, such as IL-23 (50 ng/mL) or IFN-α (1000 U/mL), for 30 minutes.[1]
-
Cell Lysis: Wash cells once with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a phosphorylated target (e.g., anti-phospho-STAT3) and a total protein control (e.g., anti-total-STAT3 or anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Protocol 2: Cell Viability Assay (Annexin V/PI Staining)
This flow cytometry-based protocol quantifies apoptosis and necrosis to assess cytotoxicity.
-
Cell Preparation: Isolate primary cells (e.g., T-cells) and plate at 1x10⁶ cells/mL in appropriate media.
-
Treatment: Add a range of this compound concentrations and a vehicle control. Incubate for a period relevant to your experiment (e.g., 24-72 hours).
-
Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. ixcellsbiotech.com [ixcellsbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the kinetic isotope effect of Tyk2-IN-22-d3
Welcome to the technical support center for Tyk2-IN-22-d3. This guide provides troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this deuterated Tyk2 inhibitor. The focus is on understanding and controlling for the kinetic isotope effect (KIE) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Kinetic Isotope Effect (KIE) and why is it relevant for this compound?
A1: The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1][2] In the case of this compound, specific hydrogen atoms have been replaced with deuterium, a heavier, stable isotope of hydrogen.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3][4] This increased bond strength can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step.[3] This is particularly relevant for metabolism by enzymes like cytochrome P450 (CYP).[3] Understanding the KIE is crucial as it can lead to an improved pharmacokinetic profile, including increased metabolic stability and a longer half-life for this compound compared to its non-deuterated counterpart.[3][4]
Q2: How does deuteration in this compound affect its mechanism of action?
A2: The deuteration in this compound is designed to enhance its metabolic properties without altering its fundamental mechanism of action. Tyk2 is an intracellular kinase that mediates signaling for cytokines such as IL-12, IL-23, and Type I interferons.[5][6][7][8] Like other selective Tyk2 inhibitors, this compound likely targets either the ATP-binding site in the catalytic (JH1) domain or, for higher selectivity, the allosteric site in the pseudokinase (JH2) regulatory domain.[9][10][11] The isotopic substitution is not in a position that should affect the inhibitor's binding affinity to the Tyk2 protein itself. Therefore, the primary effect of deuteration is on the drug's metabolism, not its direct interaction with the target kinase.
Q3: What are the expected consequences of the KIE on my experimental results?
A3: The primary consequence of the KIE for this compound will be observed in assays that involve metabolic processes.
-
In vitro metabolic stability assays: You should expect to see a slower rate of degradation of this compound in liver microsomes or hepatocytes compared to its non-deuterated analog.
-
Cellular assays: Over longer incubation times, the effective concentration of this compound may remain higher than its non-deuterated counterpart due to reduced intracellular metabolism. This could result in apparently greater potency or a more sustained effect.
-
In vivo pharmacokinetic studies: this compound is expected to exhibit a longer half-life, increased exposure (AUC), and potentially lower clearance compared to the non-deuterated version.[4]
-
Biochemical assays: In purified enzyme systems without metabolic enzymes, there should be no significant difference in potency (e.g., IC50) between this compound and its non-deuterated analog, as the KIE does not affect direct binding to the target.
Q4: How do I properly control for the KIE in my experiments?
A4: To properly control for and characterize the KIE of this compound, it is essential to perform side-by-side comparative experiments with its non-deuterated analog. This allows you to isolate the effects of deuteration. Key comparisons include:
-
Biochemical Potency: Compare the IC50 values from in vitro kinase assays.
-
Cellular Potency: Compare EC50 values in cellular assays, such as those measuring STAT phosphorylation.[12][13]
-
Metabolic Stability: Directly compare the degradation rates in liver microsomes.
-
Pharmacokinetics: If conducting in vivo studies, compare key parameters like half-life, Cmax, and AUC.
By running these parallel experiments, any differences observed can be directly attributed to the kinetic isotope effect on the metabolism of the compound.[14]
Troubleshooting Guide
Issue 1: I am observing a significant difference in potency between this compound and its non-deuterated analog in my biochemical kinase assay.
-
Possible Cause: This is an unexpected result. The KIE should not affect direct binding to the purified Tyk2 enzyme.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration: Ensure that both compounds are pure and that the stock solutions are at the correct concentration. Use freshly prepared solutions.
-
Check Assay Conditions: Confirm that the assay buffer and components do not contain any contaminating metabolic enzymes.
-
Re-run the Assay: Repeat the experiment carefully, ensuring identical conditions for both compounds. If the difference persists, it may indicate an unexpected binding interaction, which is less likely, or a potential issue with the compound batches.
-
Issue 2: The cellular activity (EC50) of this compound is significantly higher than its non-deuterated counterpart, but their biochemical potencies (IC50) are nearly identical.
-
Possible Cause: This is a classic manifestation of the kinetic isotope effect in a cellular context. The cells are likely metabolizing the non-deuterated compound more rapidly than this compound.
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Measure the inhibitory effect of both compounds at multiple time points. You may observe that the potency difference increases with longer incubation times.
-
Perform a Metabolic Stability Assay: Use liver microsomes or the same cell type (if they have sufficient metabolic activity) to directly measure the degradation rate of both compounds. This should confirm that this compound is more stable.
-
Consider Transporter Effects: While less common, deuteration could potentially affect interactions with cellular influx or efflux transporters. This could be investigated using specific transporter inhibitors.
-
Issue 3: My pharmacokinetic study shows a longer half-life for this compound compared to the non-deuterated version, but the in vivo efficacy is not proportionally improved.
-
Possible Cause: While a longer half-life generally leads to greater efficacy, the relationship is not always linear.
-
Troubleshooting Steps:
-
Examine Metabolite Activity: The non-deuterated compound might be converted to an active metabolite that contributes to its overall efficacy. Deuteration, by slowing this conversion, could reduce the concentration of this active metabolite. Analyze plasma and tissue samples for key metabolites of both compounds.
-
Assess Target Engagement: Use techniques like a cellular thermal shift assay (CETSA) or measure downstream pharmacodynamic markers (e.g., pSTAT levels in relevant tissues) to determine if the increased exposure of this compound translates to more sustained target inhibition.[12]
-
Review Dosing Regimen: The dosing schedule may not be optimal to take advantage of the altered pharmacokinetics. Consider adjusting the dose or frequency of administration for this compound.
-
Data Summary
The following table presents hypothetical comparative data for this compound and its non-deuterated analog (Tyk2-IN-22-H). This data is representative of what might be expected when evaluating a deuterated kinase inhibitor.
| Parameter | This compound | Tyk2-IN-22-H (Non-deuterated) | Expected KIE Impact |
| Biochemical Assay | |||
| Tyk2 JH2 Binding IC50 (nM)[10][15] | ~5 | ~5 | None |
| Cellular Assay | |||
| IL-23-induced pSTAT3 EC50 (nM)[10][13] | ~20 | ~80 | Increased apparent potency due to higher stability |
| In Vitro ADME | |||
| Mouse Liver Microsome Half-life (min) | >60 | ~15 | Increased metabolic stability |
| In Vivo Pharmacokinetics (Mouse) | |||
| Half-life (T½, hours) | ~8 | ~3 | Increased half-life |
| Area Under the Curve (AUC, ng·h/mL) | ~4000 | ~1500 | Increased total drug exposure |
Experimental Protocols
Protocol 1: Comparative In Vitro Kinase Assay (Fluorescence Polarization)
This protocol is adapted for a competitive binding assay targeting the Tyk2 pseudokinase (JH2) domain.[16][17]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and Tyk2-IN-22-H in assay buffer (e.g., HEPES, NaCl, DTT, BSA) with a final DMSO concentration ≤1%.
-
Prepare a solution of recombinant human Tyk2 JH2 domain protein.
-
Prepare a solution of a fluorescently labeled probe (tracer) that binds to the JH2 domain.
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of the Tyk2 JH2 protein solution and incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the fluorescent probe solution.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (FP) on a suitable microplate reader.
-
-
Data Analysis:
-
Plot the FP signal against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol 2: Cellular Phospho-STAT Assay (Flow Cytometry)
This protocol assesses the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).[12]
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using a density gradient.
-
Resuspend cells in RPMI 1640 with 10% FBS at 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate 100 µL of the cell suspension with various concentrations of this compound or Tyk2-IN-22-H for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to stimulate the Tyk2 pathway (e.g., IL-23 or IFN-α) and incubate for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol).
-
-
Staining:
-
Stain the cells with a fluorescently conjugated antibody specific for phosphorylated STAT3 (pSTAT3).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the EC50 value for each compound by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualizations
Caption: The Tyk2 signaling pathway initiated by cytokine binding.
Caption: Experimental workflow for assessing the Kinetic Isotope Effect.
Caption: Troubleshooting logic for KIE-related experimental results.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. bms.com [bms.com]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 14. epfl.ch [epfl.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. amsbio.com [amsbio.com]
Technical Support Center: Enhancing Reproducibility of Tyk2-IN-22-d3 Experiments
Welcome to the technical support center for Tyk2-IN-22-d3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: While specific data for this compound is not extensively published, the "-d3" suffix suggests it is a deuterated form of a parent Tyk2 inhibitor. Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of enzymes.[1][2] It plays a crucial role in mediating the signaling of various cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[3][4][5][6][7] These cytokines are pivotal in immune and inflammatory responses.[3][4] Tyk2 inhibitors block the downstream signaling cascades of these cytokines by preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4][7] Some Tyk2 inhibitors, known as allosteric inhibitors, bind to the regulatory pseudokinase (JH2) domain of Tyk2, locking it in an inactive state.[2][8][9] This allosteric mechanism provides high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), which can minimize off-target effects.[2][9][10][11]
Q2: What are the primary signaling pathways affected by Tyk2 inhibition?
A2: Tyk2 is a key component of the signaling pathways for several important cytokines.[3][4][5] Therefore, this compound is expected to primarily inhibit the following pathways:
-
IL-23/Th17 Pathway: Tyk2, in partnership with JAK2, is essential for IL-23 receptor signaling, which is critical for the differentiation, survival, and function of Th17 cells.[3][5]
-
IL-12/Th1 Pathway: The IL-12 signaling cascade also relies on Tyk2 and JAK2, promoting the differentiation of Th1 cells and the production of IFN-γ.[5][7]
-
Type I IFN (IFN-α/β) Pathway: Tyk2 pairs with JAK1 to mediate signaling from Type I IFN receptors, which are crucial for antiviral responses and immune regulation.[3][5]
By inhibiting these pathways, Tyk2 inhibitors can modulate inflammatory responses, making them a subject of interest for autoimmune and inflammatory diseases.[3][10]
Q3: How does the deuteration in this compound potentially affect its properties?
A3: Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter the pharmacokinetic properties of a compound. While specific data for this compound is unavailable, deuteration can potentially lead to:
-
Increased Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the compound more resistant to metabolic breakdown by enzymes in the liver. This can lead to a longer half-life and increased exposure.
-
Altered Pharmacokinetics: Changes in metabolism can affect the absorption, distribution, and excretion of the compound. It is important to note that the biological activity and selectivity of the deuterated compound are generally expected to be similar to the parent molecule.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values or high variability in cell-based assay results.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibitor Solubility and Stability | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO). Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[12] Store stock solutions appropriately (e.g., at -20°C or -80°C for long-term storage).[12] | Consistent and reproducible IC50 values across experiments. |
| Cell Health and Passage Number | Use healthy cells within a consistent and low passage number range, as cellular responses can change with increasing passages.[12] Ensure consistent cell density at the time of treatment.[10] | Reduced variability in cellular response to the inhibitor. |
| Cytokine Concentration and Quality | Perform a dose-response curve for the stimulating cytokine (e.g., IL-12, IL-23) to determine the optimal concentration (e.g., EC80) for your assay.[12] Use a consistent lot of high-quality cytokine.[12] | A robust and reproducible signaling window for measuring inhibition. |
| Assay Protocol Variability | Standardize all steps of the assay protocol, including inhibitor pre-incubation times, stimulation times, and reagent concentrations.[10] Run technical replicates (duplicates or triplicates) to assess intra-assay variability.[10] | Lower standard deviations between replicate wells and experiments. |
Problem 2: Suspected off-target effects or unexpected cellular phenotypes.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Inhibitor Selectivity | Review any available selectivity data for the parent compound of this compound against other JAK family members and a broader kinase panel.[10] Perform a dose-response experiment to identify the lowest effective concentration that inhibits Tyk2 signaling without affecting other pathways.[10] | Confirmation that the observed effects occur at concentrations consistent with on-target Tyk2 inhibition. |
| Non-specific Effects at High Concentrations | Use the lowest effective concentration of this compound as determined by dose-response experiments. High concentrations of any compound can lead to off-target effects. | Minimized unexpected phenotypes that are unrelated to Tyk2 inhibition. |
| Confirmation of On-Target Effect | Use a structurally different Tyk2 inhibitor as a control; a similar phenotype would support an on-target effect.[8] If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Tyk2.[8] | Increased confidence that the observed cellular phenotype is a direct result of Tyk2 inhibition. |
| Orthogonal Assays | Confirm findings using a different assay that measures a distinct downstream event in the Tyk2 signaling pathway (e.g., measuring cytokine production in addition to STAT phosphorylation).[10] | Independent verification of the experimental results, strengthening the conclusions. |
Problem 3: No or weak signal in Western blot for phosphorylated STATs.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Ineffective Cytokine Stimulation | Confirm the bioactivity of your cytokine. Ensure the use of an optimal concentration and stimulation time for your specific cell type.[13] | A strong phosphorylated STAT signal in the positive control (cytokine-stimulated, vehicle-treated) samples. |
| Phosphatase Activity | Always include phosphatase inhibitors in your cell lysis buffer and keep samples on ice to preserve the phosphorylation state of proteins.[14][15] | Preservation of the phospho-STAT signal during sample preparation. |
| Suboptimal Antibody Performance | Use a phospho-specific antibody that has been validated for your application. Optimize primary and secondary antibody concentrations. | Clear and specific bands for the phosphorylated target protein. |
| Inappropriate Blocking Reagent | For phospho-protein detection, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBS-T for blocking instead of milk, as milk contains phosphoproteins that can increase background.[15] | Reduced background and a clearer signal for the phosphorylated protein. |
| Low Protein Abundance | Ensure you are loading a sufficient amount of total protein per lane. For low-abundance proteins, consider immunoprecipitation to enrich for the target protein before Western blotting.[14][15] | A detectable signal for the phosphorylated target. |
Experimental Protocols
Protocol 1: Assessing Tyk2 Inhibition via Phospho-Flow Cytometry in Human PBMCs
This protocol allows for the quantitative assessment of STAT phosphorylation at the single-cell level.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 with 10% FBS
-
This compound
-
Cytokines (e.g., IL-12 for pSTAT4, IL-6 for pSTAT3 to assess off-target effects on JAK1/2)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against pSTATs (e.g., anti-pSTAT4, anti-pSTAT3)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood and resuspend in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.[10]
-
Inhibitor Treatment: Pre-incubate cells with a dose range of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.[10]
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate specific pathways (e.g., IL-12 for Tyk2) and incubate for 15-30 minutes at 37°C.[10]
-
Fixation and Permeabilization: Immediately fix the cells by adding a fixation buffer, followed by a permeabilization buffer according to the manufacturer's protocol.
-
Staining: Incubate the cells with fluorochrome-conjugated anti-pSTAT antibodies.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSTAT signal in the relevant cell populations.
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol details the detection of changes in STAT phosphorylation in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cytokine (e.g., IL-23 or IFNα for pSTAT3)
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer system, and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies (anti-pSTAT and anti-total STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells to reach 70-80% confluency. Pre-treat with various concentrations of this compound or vehicle control for 15-30 minutes.[13]
-
Cytokine Stimulation: Stimulate cells with the appropriate cytokine (e.g., 10-50 ng/mL of IL-23) for 15-30 minutes.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBS-T for 1 hour.[13] Incubate with the primary anti-pSTAT antibody overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[13]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein or a loading control like β-actin.[13]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pSTAT signal to the total STAT signal.[13]
Visualizations
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
References
- 1. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
Best practices for storing and handling Tyk2-IN-22-d3
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tyk2-IN-22-d3, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the deuterated analog of Tyk2-IN-22, a selective inhibitor of Tyrosine Kinase 2 (Tyk2).[1] Tyk2 is a member of the Janus kinase (JAK) family of enzymes that are crucial for signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons.[2][3][4] By inhibiting Tyk2, this compound blocks the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which are key components in the inflammatory signaling cascade.[1][4] This mechanism of action makes it a valuable tool for research in autoimmune diseases and other inflammatory conditions.[3]
Q2: What are the recommended storage conditions for this compound?
-
As a solid (powder): Store at -20°C for long-term storage.[5]
-
In solvent: Store at -80°C for long-term storage.[5]
Always refer to the manufacturer's certificate of analysis for the most accurate and lot-specific storage information.
Q3: What are the best practices for handling this compound?
As with any chemical compound, proper safety precautions should be taken. General handling guidelines for similar laboratory chemicals include:
-
Avoid inhalation of dust or aerosols.[5]
-
Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety goggles.[5]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[5]
-
Do not eat, drink, or smoke when handling the product.[5]
-
Wash hands thoroughly after handling.[6]
For detailed safety information, it is advisable to consult a comprehensive Safety Data Sheet (SDS) for a closely related Tyk2 inhibitor if one for this compound is not available.
Troubleshooting Guides
Issue: Poor Solubility of this compound
Difficulty in dissolving this compound can be a common challenge. The solubility of other Tyk2 inhibitors has been noted to be pH-dependent, with solubility increasing at a lower pH.
Troubleshooting Steps:
-
Consult the Datasheet: Always begin by checking the manufacturer's product datasheet for recommended solvents and solubility information.
-
Solvent Selection: If the compound is not dissolving in a standard solvent like DMSO, consider other organic solvents.
-
pH Adjustment: For aqueous solutions, the solubility of similar Tyk2 inhibitors can be enhanced by lowering the pH.[7] You may try to acidify your buffer slightly. However, be mindful of the impact of pH on your experimental system.
-
Warming and Sonication: Gentle warming of the solution or sonication can aid in dissolution. Avoid excessive heat which could degrade the compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation
Table 1: In Vitro Inhibitory Activity of the Parent Compound, Tyk2-IN-22
The following table summarizes the inhibitory concentrations (IC50) of the non-deuterated parent compound, Tyk2-IN-22, against various Janus kinases. This data highlights the selectivity of the inhibitor.
| Kinase | IC50 (nM) |
| Tyk2 | 9.7 |
| JAK1 | 148.6 |
| JAK3 | 883.3 |
| (Data sourced from MedChemExpress for the parent compound Tyk2-IN-22)[1] |
Experimental Protocols
General Protocol for In Vitro Tyk2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on Tyk2 kinase activity. Specific conditions and reagents may need to be optimized for your particular experimental setup.
-
Prepare Reagents:
-
Tyk2 enzyme (recombinant)
-
Kinase buffer
-
ATP (at a concentration near the Km for Tyk2)
-
Substrate (e.g., a peptide or protein that is a known Tyk2 substrate)
-
This compound (prepare a serial dilution in the appropriate solvent, e.g., DMSO)
-
Detection reagent (e.g., an antibody specific for the phosphorylated substrate or a luminescence-based ATP detection kit)
-
-
Assay Procedure:
-
Add kinase buffer to the wells of a microplate.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add the Tyk2 enzyme to all wells except for a negative control.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature and for the determined time for the kinase reaction to proceed.
-
Stop the reaction (the method will depend on the detection system used).
-
Perform the detection step according to the manufacturer's instructions of the chosen detection reagent.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) for each well.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Simplified diagram of the Tyk2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK1/TYK2-IN-3|2734918-37-5|MSDS [dcchemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Metabolic Stability: A Comparative Analysis of Tyk2-IN-22 and its Deuterated Analog, Tyk2-IN-22-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, optimizing for metabolic stability is a critical step toward identifying viable drug candidates. This guide provides a comparative overview of the tyrosine kinase 2 (Tyk2) inhibitor, Tyk2-IN-22, and its deuterated counterpart, Tyk2-IN-22-d3. While direct comparative experimental data for these specific compounds is not publicly available, this document outlines the scientific rationale for the expected enhanced metabolic stability of this compound, supported by established principles of drug metabolism and data from analogous deuterated compounds.
The Rationale for Deuteration: Enhancing Metabolic Stability
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategic approach in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. The fundamental principle behind this strategy is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This is particularly relevant for metabolic pathways mediated by cytochrome P450 (CYP) enzymes, which are major contributors to the phase I metabolism of many small molecule drugs. By slowing the rate of metabolism, deuteration can lead to a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen.
For Tyk2-IN-22, a selective inhibitor of Tyk2, a key mediator in inflammatory and autoimmune signaling pathways, improving metabolic stability is a crucial objective. The introduction of deuterium to create this compound is anticipated to reduce the rate of metabolic clearance, thereby enhancing its therapeutic potential. This approach has been successfully employed for other kinase inhibitors, such as the FDA-approved TYK2 inhibitor deucravacitinib, where deuteration of a metabolically labile N-methyl group significantly decreased the rate of demethylation and the formation of off-target metabolites.
Comparative Metabolic Stability Data (Illustrative)
While specific experimental values for Tyk2-IN-22 and this compound are not available, the following table illustrates the expected outcome of an in vitro metabolic stability assay, based on the principles of deuteration. The data presented are representative of typical results observed when comparing a parent compound to its deuterated analog.
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Tyk2-IN-22 | 15 | 46.2 |
| This compound | 45 | 15.4 |
Note: The values presented in this table are illustrative and intended to demonstrate the expected trend of increased metabolic stability with deuteration. Actual experimental results may vary.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
The following protocol outlines a standard procedure for assessing the metabolic stability of a compound using human liver microsomes.
Objective: To determine the in vitro half-life and intrinsic clearance of Tyk2-IN-22 and this compound upon incubation with human liver microsomes.
Materials:
-
Tyk2-IN-22 and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)
-
Positive control compounds (e.g., testosterone, verapamil)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of each test compound (Tyk2-IN-22 and this compound) and positive control in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound (at a final concentration of 1 µM), and human liver microsomes (at a final protein concentration of 0.5 mg/mL).
-
Prepare parallel incubations without the NADPH regenerating system to serve as a negative control for monitoring non-enzymatic degradation.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Tyk2 signaling pathway and the experimental workflow for the metabolic stability assay.
Caption: The TYK2 signaling pathway and the inhibitory action of Tyk2-IN-22.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion
The strategic deuteration of Tyk2-IN-22 to yield this compound represents a rational approach to enhancing the metabolic stability of this promising Tyk2 inhibitor. Based on the well-established kinetic isotope effect, it is anticipated that this compound will exhibit a longer in vitro half-life and lower intrinsic clearance compared to its non-deuterated counterpart. This improved metabolic profile could translate to superior pharmacokinetic properties in vivo, ultimately leading to a more effective and safer therapeutic agent. The provided experimental protocol offers a robust framework for verifying these expected improvements in a laboratory setting. Further in vivo studies would be necessary to fully elucidate the pharmacokinetic and pharmacodynamic advantages of this compound.
A Comparative Analysis of Allosteric TYK2 Inhibitors: Deucravacitinib vs. Novel Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of deucravacitinib (B606291), a first-in-class, FDA-approved allosteric Tyrosine Kinase 2 (TYK2) inhibitor, with a novel deuterated TYK2 inhibitor, here represented by the research compound designated as "compound 30" from a recent study on N-(Methyl-d3)pyridazine-3-carboxamide skeleton-based inhibitors. This comparison is based on available preclinical data and aims to highlight the key performance attributes and underlying experimental methodologies for an audience of researchers, scientists, and drug development professionals.
Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of key cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] Unlike other JAK family members, deucravacitinib selectively binds to the regulatory pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition.[4][5] This unique mechanism confers high selectivity for TYK2 over other JAKs, potentially offering an improved safety profile by avoiding the off-target effects associated with inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain.[1][5]
Deucravacitinib's structure incorporates deuterium (B1214612) atoms, a modification intended to improve its metabolic profile.[6][7] The focus of this guide, "Tyk2-IN-22-d3," is understood to be a representative of a class of novel deuterated TYK2 inhibitors, exemplified by "compound 30," which shares a similar deuterated structural motif.[1]
Comparative Efficacy: In Vitro Data
The following tables summarize the available quantitative data from biochemical and cellular assays to facilitate a direct comparison between deucravacitinib and the novel deuterated inhibitor, compound 30.
Table 1: Biochemical Assay Data
| Target Domain | Compound | IC50 (nM) | Assay Principle |
| TYK2 (JH2) | Deucravacitinib | 1.0[8] | Probe Displacement |
| TYK2 (JH1) | Compound 30 | >1000[1] | Kinase Activity Assay |
| JAK1 (JH1) | Compound 30 | >1000[1] | Kinase Activity Assay |
| JAK2 (JH1) | Compound 30 | >1000[1] | Kinase Activity Assay |
| JAK3 (JH1) | Compound 30 | >1000[1] | Kinase Activity Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Assay Data
| Pathway/Endpoint | Cell Line | Compound | IC50 (nM) |
| IFNα-stimulated STAT3 phosphorylation | Jurkat cells | Deucravacitinib | 3.2[1] |
| IFNα-stimulated STAT3 phosphorylation | Jurkat cells | Compound 30 | 1.9[1] |
| EPO-stimulated STAT3 phosphorylation (JAK2-dependent) | Platelet cells | Compound 30 | 3496[1] |
| IL-2-induced STAT5 phosphorylation (JAK1/3-dependent) | - | Compound 30 | Moderate Potency[1] |
| IL-6-induced STAT3 phosphorylation (JAK1/2-dependent) | - | Compound 30 | Moderate Potency[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: TYK2 Signaling Pathway and the Point of Allosteric Inhibition by Deucravacitinib.
Caption: A Representative Experimental Workflow for a Cellular Phospho-STAT Assay.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on the literature, the following methodologies are representative of the key experiments used to evaluate TYK2 inhibitors.
Biochemical Kinase Activity Assay
Objective: To determine the direct inhibitory activity of a compound on purified kinase enzymes.
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.[9]
General Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution containing the purified kinase (e.g., TYK2, JAK1, JAK2, or JAK3) and its specific substrate peptide in a kinase assay buffer.
-
Assay Setup: In a microplate, add the inhibitor solution, followed by the kinase and substrate mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature for a specific duration.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a detection reagent (e.g., Kinase-Glo®). Luminescence is then read using a plate reader.
-
Data Analysis: Normalize the data to a no-inhibitor control and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[9]
Cellular Phospho-STAT (pSTAT) Assay
Objective: To measure the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a cellular context.
Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a relevant cell line. The phosphorylation of STAT proteins is then measured, typically by Western blot or flow cytometry.[9][10]
General Protocol (Western Blot):
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat T-cells) and starve them of serum to reduce basal signaling. Pre-incubate the cells with varying concentrations of the test compound.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IFN-α to activate the TYK2/JAK1 pathway) for a short period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3) and total STAT (as a loading control).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities for both pSTAT and total STAT. Calculate the ratio of pSTAT to total STAT for each condition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[10]
Conclusion
Both deucravacitinib and the novel deuterated analog, compound 30, demonstrate high potency and selectivity for TYK2 in cellular assays, with IC50 values in the low nanomolar range for inhibiting IFNα-stimulated STAT3 phosphorylation.[1] Compound 30 also shows excellent selectivity against other JAK family members in both biochemical and cellular assays, a key characteristic of allosteric TYK2 inhibitors.[1] The use of deuterium in these molecules aims to improve their pharmacokinetic properties, a critical aspect of drug development.[6] The data presented herein, derived from established in vitro models, underscores the potential of this class of selective, allosteric TYK2 inhibitors for the treatment of a range of immune-mediated diseases. Further in vivo studies and direct head-to-head comparisons will be crucial to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic agents.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In vitro comparison of Tyk2-IN-22-d3 and other TYK2 inhibitors
An In Vitro Comparative Analysis of Tyk2-IN-22-d3 and Other Selective TYK2 Inhibitors
This guide provides a detailed in vitro comparison of this compound, a novel deuterated Tyrosine Kinase 2 (TYK2) inhibitor, with other notable TYK2 inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to delineate the biochemical and cellular activities of these compounds.
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs).[1][2] These cytokines are pivotal in the pathogenesis of various immune-mediated inflammatory diseases, making TYK2 an attractive therapeutic target.[1][3] Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site (JH1 domain) of the kinase, a newer class of inhibitors, including deucravacitinib (B606291) and the compound related to this compound, allosterically target the regulatory pseudokinase (JH2) domain.[1][4] This unique mechanism confers high selectivity for TYK2, potentially leading to an improved safety profile.[4][5]
Biochemical and Cellular Potency: A Head-to-Head Comparison
The in vitro inhibitory activities of a novel deuterated TYK2 inhibitor, referred to as compound 30 in the primary literature, and the first-in-class approved TYK2 inhibitor, deucravacitinib, have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data, offering a direct comparison of their potency and selectivity. For the purpose of this guide, "this compound" will be used to refer to the novel deuterated compound described as compound 30 in the cited research.[1][3]
Table 1: Biochemical Inhibitory Activity of TYK2 Inhibitors [1][5]
| Compound | Target | Assay Type | IC50 / Ki |
| This compound (Compound 30) | TYK2 (JH1 Domain) | Biochemical | >1000 nM (IC50) |
| JAK1 (JH1 Domain) | Biochemical | >1000 nM (IC50) | |
| JAK2 (JH1 Domain) | Biochemical | >1000 nM (IC50) | |
| JAK3 (JH1 Domain) | Biochemical | >1000 nM (IC50) | |
| Deucravacitinib | TYK2 (JH2 Domain) | Probe Displacement | 0.2 nM (IC50) |
| TYK2 (JH2 Domain) | Biochemical | 0.02 nM (Ki) | |
| JAK1 (JH1 Domain) | Kinase Binding | >10,000 nM (IC50) | |
| JAK2 (JH1 Domain) | Kinase Binding | >10,000 nM (IC50) | |
| JAK3 (JH1 Domain) | Kinase Binding | >10,000 nM (IC50) |
Table 2: Cellular Inhibitory Activity of TYK2 Inhibitors [1]
| Compound | Cell Line | Pathway/Endpoint | IC50 |
| This compound (Compound 30) | Jurkat | IFNα-stimulated pSTAT3 | 1.9 nM |
| Platelet cells | EPO-stimulated pSTAT3 (JAK2-dependent) | 3496 nM | |
| - | IL-2 induced p-STAT5 (JAK1/3-dependent) | Moderate Potency | |
| - | IL-6 mediated p-STAT3 | Moderate Potency | |
| Deucravacitinib | Jurkat | IFNα-stimulated pSTAT3 | 3.2 nM |
TYK2 Signaling Pathway and Inhibition
TYK2 is a key intracellular enzyme that mediates signaling for a specific set of cytokines. Upon cytokine binding to its receptor, TYK2, in partnership with another JAK family member (e.g., JAK2 for IL-12/IL-23 signaling), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[6] Allosteric TYK2 inhibitors, like the ones compared here, bind to the JH2 domain, preventing the conformational changes required for kinase activation and subsequent signaling.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Validating the On-Target Effects of Tyk2-IN-22-d3 in Cells: A Comparative Guide
This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target effects of Tyk2-IN-22-d3, a novel Tyrosine Kinase 2 (TYK2) inhibitor. It is designed for researchers, scientists, and drug development professionals to objectively assess its performance against other alternative TYK2 inhibitors.
TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs).[1][2][3] These pathways are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[1][4] this compound belongs to a class of novel allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2, offering high selectivity over other JAK family members.[1][2][5] This guide will delve into the experimental validation of its on-target effects.
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in cytokine signaling. Upon cytokine binding to its receptor, TYK2 and another JAK family member (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6][7] Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammatory responses.[5]
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
Comparative On-Target Effects of TYK2 Inhibitors
The on-target efficacy of this compound is best understood in comparison to other well-characterized TYK2 inhibitors. The following table summarizes key quantitative data from cellular assays. "Compound 30," a representative molecule from the same chemical series as this compound, is used for comparison.[1]
| Inhibitor | Target Domain | Cellular Assay (Cell Line) | Stimulus | Readout | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
| Compound 30 | JH2 (Allosteric) | Jurkat | IFNα | pSTAT3 | <3.2 | High (data not specified) | High (data not specified) | High (data not specified) | [1] |
| Deucravacitinib | JH2 (Allosteric) | Jurkat | IFNα | pSTAT3 | 3.2 | >100-fold | >2000-fold | >100-fold | [1][7] |
| NDI-031407 | JH1 (Catalytic) | Human CD4+ T cells | IL-23 | pSTAT3 | ~10 | 220-fold | 147-fold | 20-fold | [8] |
| PF-06673518 | JH1 (Catalytic) | Human PBMC | IL-12 | pSTAT4 | 128 (humanized mouse) | Dual TYK2/JAK1 inhibitor | - | - | [6] |
| Tofacitinib | JH1 (Catalytic) | Human PBMC | IL-12 | pSTAT4 | 145 | Pan-JAK inhibitor | - | - | [6] |
Experimental Workflow for On-Target Validation
Validating the on-target effects of a novel inhibitor like this compound involves a multi-step experimental approach, starting from direct target engagement to downstream functional consequences.
Caption: A typical experimental workflow for validating the on-target effects of a TYK2 inhibitor.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context.[9][10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10]
Protocol:
-
Cell Treatment: Culture cells (e.g., K-562 or Jurkat) to the desired density. Treat the cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble TYK2 protein using Western blotting with a specific anti-TYK2 antibody.[12]
-
Data Analysis: Plot the amount of soluble TYK2 as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Inhibition of STAT3 Phosphorylation (Western Blot)
This assay measures the functional consequence of TYK2 inhibition on its downstream signaling.[1]
Protocol:
-
Cell Culture and Starvation: Culture a responsive cell line (e.g., Jurkat) in appropriate media. Prior to the experiment, starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with serial dilutions of this compound or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through TYK2, such as IFNα (e.g., 100 ng/mL) or IL-23 (e.g., 50 ng/mL), for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[4]
-
-
Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal. Plot the normalized pSTAT3 levels against the inhibitor concentration to determine the IC50 value.
Logical Framework for On-Target Validation
The validation of on-target effects follows a logical progression from demonstrating direct physical interaction to confirming the intended functional consequences on the signaling pathway.
Caption: A logical diagram outlining the steps to validate the on-target effects of this compound.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. expertperspectives.com [expertperspectives.com]
- 4. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 12. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
This guide provides a detailed comparison of the cross-reactivity of a novel deuterated N-(methyl-d3)pyridazine-3-carboxamide series of Tyrosine Kinase 2 (TYK2) inhibitors with other related kinases. Due to the limited publicly available data on the specific compound "Tyk2-IN-22-d3," this analysis will focus on a well-characterized, potent, and highly selective TYK2 inhibitor, deucravacitinib (B606291), which shares a similar mechanism of action by targeting the regulatory pseudokinase (JH2) domain. This allosteric inhibition mechanism is key to its high selectivity over other Janus kinases (JAKs).[1][2] Understanding this selectivity is crucial for researchers and drug developers to predict therapeutic efficacy and potential off-target effects.
High Selectivity Against JAK Family Kinases
TYK2 is a member of the JAK family, which also includes JAK1, JAK2, and JAK3. These kinases share a high degree of homology in their ATP-binding sites within the active kinase (JH1) domain.[3] Traditional JAK inhibitors that target this domain often exhibit cross-reactivity among the family members, leading to undesirable side effects.[2] The novel class of TYK2 inhibitors, including deucravacitinib and related compounds, circumvents this by binding to the less conserved pseudokinase (JH2) domain, locking the kinase in an inactive conformation.[1][4]
The selectivity of these inhibitors is demonstrated through various in vitro assays, which show minimal inhibition of JAK1, JAK2, and JAK3 at clinically relevant concentrations.[5][6]
Table 1: Comparative Inhibition of JAK Family Kinases
| Kinase Target | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) |
| TYK2 | <10 | >10,000 | >10,000 | >10,000 |
| JAK1 | >8,000 | 1.6 | 43 | 5.9 |
| JAK2 | >48,000 | 2.0 | 110 | 5.7 |
| JAK3 | >17,000 | 1.0 | 740 | 430 |
Data presented for deucravacitinib is representative of a highly selective TYK2 inhibitor. IC50 values for other JAK inhibitors are provided for comparison of selectivity profiles.[5][6]
Kinome-Wide Selectivity Profile
To assess the broader cross-reactivity of selective TYK2 inhibitors, kinome-wide screening assays are employed. These assays test the inhibitor against a large panel of human kinases to identify potential off-target interactions.[7] The KINOMEscan™ platform is a widely used method for this purpose.
Selective TYK2 inhibitors like deucravacitinib demonstrate a very clean profile in such scans, with significant inhibition observed only for TYK2 at therapeutic concentrations. This high degree of selectivity minimizes the risk of off-target effects that can arise from inhibiting other kinases.[1]
Signaling Pathways and Mechanism of Action
TYK2 is a crucial mediator of signaling for several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2] These cytokines are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By selectively inhibiting TYK2, these compounds can effectively block these pro-inflammatory pathways without interfering with other JAK-mediated signaling.[8][9]
Figure 1. Simplified TYK2 signaling pathway and the mechanism of selective inhibition.
Experimental Protocols
The determination of kinase inhibitor selectivity involves several key experimental methodologies.
KINOMEscan™ Competition Binding Assay
This assay is a widely used method for profiling inhibitor selectivity across the human kinome.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
Simplified Workflow:
-
Preparation: DNA-tagged kinases, an immobilized ligand, and the test compound (e.g., this compound) are prepared.
-
Competition: The test compound is incubated with the kinase and the immobilized ligand, allowing for competitive binding.
-
Washing: Unbound components are washed away.
-
Elution: The bound kinase-DNA conjugate is eluted.
-
Quantification: The amount of eluted kinase is quantified by qPCR. The results are compared to a control without the test compound to determine the percentage of inhibition.
Figure 2. A simplified workflow of the KINOMEscan™ competition binding assay.
Cellular Phosphorylation Assays
These assays assess the functional impact of the inhibitor on cytokine-induced signaling pathways within cells.
Principle: The inhibition of STAT protein phosphorylation downstream of specific cytokine receptor activation is measured. For example, the effect of the inhibitor on IL-23-induced STAT3 phosphorylation (TYK2/JAK2 dependent) can be compared to its effect on IL-2-induced STAT5 phosphorylation (JAK1/JAK3 dependent) or EPO-induced STAT3 phosphorylation (JAK2 dependent).[3]
General Protocol:
-
Cell Culture: A relevant cell line is cultured and starved of growth factors.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-23, IL-2, EPO) to activate the target JAK-STAT pathway.
-
Lysis and Detection: Cells are lysed, and the level of phosphorylated STAT (pSTAT) is measured using methods such as Western blotting, ELISA, or flow cytometry.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the pSTAT signal by 50%, is calculated.
By comparing the IC50 values across different cytokine stimulation conditions, the selectivity of the inhibitor for TYK2-mediated signaling over other JAK-mediated pathways can be determined.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 9. bms.com [bms.com]
Head-to-head comparison of Tyk2-IN-22-d3 and tofacitinib
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for autoimmune and inflammatory diseases, inhibitors of the Janus kinase (JAK) family have emerged as a pivotal class of small molecules. This guide provides a detailed head-to-head comparison of two such inhibitors: tofacitinib (B832), a first-generation pan-JAK inhibitor, and Tyk2-IN-22-d3, a next-generation selective inhibitor of Tyrosine Kinase 2 (Tyk2). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these compounds for their therapeutic potential and research applications.
Mechanism of Action and Signaling Pathway
Both tofacitinib and this compound exert their effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives immune cell function and inflammation.[1][2] However, their mechanisms of inhibition and selectivity profiles differ significantly.
Tofacitinib is an ATP-competitive inhibitor that targets the highly conserved ATP-binding site within the kinase domain (JH1) of multiple JAK family members.[3] It primarily inhibits JAK1 and JAK3, with moderate activity against JAK2 and weaker activity against Tyk2.[2][4] This broader inhibition profile allows tofacitinib to block the signaling of a wide range of cytokines.[5]
This compound , a representative of a novel class of deuterated Tyk2 inhibitors, exhibits a distinct mechanism. It is designed to selectively bind to the pseudokinase (JH2) domain of Tyk2, acting as an allosteric inhibitor.[6][7] This unique binding mode confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), which is attributed to structural differences in the JH2 domain across the JAK family.[6] The introduction of deuterium (B1214612) (d3) in the N-methyl group is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.
Below is a diagram illustrating the differential targeting of the JAK-STAT pathway by this compound and tofacitinib.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and tofacitinib, focusing on inhibitory potency and selectivity. It is important to note that the data for this compound is based on a closely related compound (compound 30 ) from a key publication, as specific data for "this compound" is not widely available.[6]
Table 1: Biochemical Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (cpd 30) | TYK2 (JH1) | >1000 | Binding Assay | [6] |
| JAK1 (JH1) | >1000 | Binding Assay | [6] | |
| JAK2 (JH1) | >1000 | Binding Assay | [6] | |
| JAK3 (JH1) | >1000 | Binding Assay | [6] | |
| Tofacitinib | JAK1 | 112 | Enzyme Assay | [4] |
| JAK2 | 20 | Enzyme Assay | [4] | |
| JAK3 | 1 | Enzyme Assay | [4] | |
| TYK2 | 489 | Biochemical Assay | [8] | |
| TYK2 | 34 | Molecular Dynamics | [9] |
Note: The binding assays for this compound (cpd 30) were performed on the ATP-binding JH1 domain, demonstrating its lack of activity at this site, consistent with its allosteric mechanism targeting the JH2 domain.[6]
Table 2: Cellular Inhibitory Potency and Selectivity
| Compound | Cellular Assay | IC50 (nM) | Cell Type | Reference |
| This compound (cpd 30) | IFNα-stimulated STAT3 phosphorylation (Tyk2-dependent) | 3.2 | Jurkat | [6] |
| EPO-stimulated STAT3 phosphorylation (JAK2-dependent) | 3496 | Platelet | [6] | |
| IL-2 induced p-STAT5 (JAK1/3-dependent) | Moderate Potency | Not Specified | [6] | |
| IL-6 mediated p-STAT3 (JAK1/2/Tyk2-dependent) | Moderate Potency | Not Specified | [6] | |
| Tofacitinib | IL-15-induced pSTAT5 (JAK1/3-dependent) | 32 | Human Leukocytes | [8] |
| IL-12-induced pSTAT4 (Tyk2/JAK2-dependent) | Not specified but potent | Human Leukocytes | [8] | |
| IL-6-induced STAT1 phosphorylation | 23 | Not Specified | [4] | |
| IL-6-induced STAT3 phosphorylation | 77 | Not Specified | [4] |
Pharmacokinetic Profiles
Pharmacokinetic properties are crucial for determining the in vivo efficacy and safety of a drug candidate. The available data for a representative selective Tyk2 inhibitor and tofacitinib in mice are summarized below.
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Tyk2 Inhibitor (cpd 30) | Tofacitinib |
| Dose & Route | 10 mg/kg, oral | 12 µmol/kg, oral |
| Cmax (ng/mL) | 1150 | Not directly comparable |
| Tmax (h) | 0.5 | Not specified |
| AUC0-t (ng·h/mL) | 3584 | Not directly comparable |
| t1/2 (h) | 2.1 | 0.38 (in plasma after i.v.) |
| Oral Bioavailability (F%) | 45.3 | 10.4% (for a related compound) |
| Reference | [6] | [10] |
Note: Direct comparison is challenging due to different dosing units and experimental setups.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC50 of a compound against a purified kinase.[2][11][12]
References
- 1. ulab360.com [ulab360.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. blossombio.com [blossombio.com]
- 6. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. benchchem.com [benchchem.com]
Assessing the Improved Pharmacokinetic Profile of Tyk2-IN-22-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of the deuterated Tyk2 inhibitor, Tyk2-IN-22-d3, against its non-deuterated counterpart, Tyk2-IN-22. The strategic incorporation of deuterium (B1214612) in this compound is designed to enhance its metabolic stability, leading to an improved pharmacokinetic profile crucial for therapeutic efficacy. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development in the field of selective TYK2 inhibition.
The Rationale for Deuteration: Enhancing Metabolic Stability
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategic approach in drug design to improve pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family. This "kinetic isotope effect" can significantly slow down the rate of drug metabolism, leading to several potential advantages:
-
Increased drug exposure (AUC): A slower metabolism allows the drug to remain in the systemic circulation for a longer period.
-
Higher peak plasma concentrations (Cmax): Reduced first-pass metabolism can lead to higher concentrations of the drug reaching the bloodstream.
-
Longer half-life (t½): The drug is eliminated from the body more slowly.
-
Reduced formation of potentially toxic metabolites: By blocking or slowing down specific metabolic pathways, deuteration can minimize the generation of harmful byproducts.
In the context of this compound, the deuteration of the N-methyl group is anticipated to hinder N-demethylation, a common metabolic pathway, thereby enhancing its overall pharmacokinetic performance compared to Tyk2-IN-22.
Comparative Pharmacokinetic Data
While a direct head-to-head pharmacokinetic study comparing Tyk2-IN-22 and this compound is not publicly available, data from a study on a structurally analogous deuterated compound with an N-(methyl-d3)pyridazine-3-carboxamide skeleton provides valuable insights into the expected profile of this compound. The following table summarizes the in vivo pharmacokinetic parameters of this deuterated compound in mice.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| Deuterated Analog (Compound 30) | 5 | p.o. | 1350 ± 210 | 1.0 | 6250 ± 980 | 2.5 |
Data obtained from a study on a novel series of deuterated TYK2 inhibitors.
Based on the principles of the kinetic isotope effect, it is projected that Tyk2-IN-22 would exhibit lower Cmax and AUC values, and a shorter half-life compared to the data presented for the deuterated analog due to more rapid metabolism of the non-deuterated N-methyl group.
Experimental Protocols
To generate the comparative pharmacokinetic data presented above, a robust experimental protocol is necessary. The following outlines a standard methodology for assessing the pharmacokinetic profiles of Tyk2-IN-22 and this compound in a murine model.
In Vivo Pharmacokinetic Study in Mice
1. Animal Model:
-
Male CD-1 mice (8-10 weeks old, weighing 25-30 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
2. Compound Formulation and Administration:
-
Tyk2-IN-22 and this compound are formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
A single dose of each compound (e.g., 5 mg/kg) is administered to a cohort of mice via oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 50 µL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
4. Plasma Preparation:
-
The blood samples are centrifuged at 4°C to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of Tyk2-IN-22 and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is prepared by spiking blank plasma with known concentrations of each compound.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each compound is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, are calculated.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
TYK2 Signaling Pathway
This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in the signaling pathways of several key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). By inhibiting TYK2, this compound disrupts the downstream signaling cascade, leading to a reduction in the inflammatory response.
Caption: The TYK2 signaling pathway and the inhibitory action of this compound.
Conclusion
The strategic deuteration of Tyk2-IN-22 to create this compound represents a rational approach to improving the pharmacokinetic profile of this selective TYK2 inhibitor. The expected reduction in metabolic rate is projected to lead to increased drug exposure and a longer half-life, potentially translating to improved therapeutic efficacy and patient compliance. The provided experimental protocol offers a framework for conducting direct comparative studies to quantify these anticipated benefits. Further investigation into the comparative efficacy and safety of Tyk2-IN-22 and this compound is warranted to fully elucidate the clinical potential of this deuterated compound.
Comparative Efficacy of a Novel Deuterated TYK2 Inhibitor in Deucravacitinib-Resistant Models
For Immediate Release
This guide provides a comparative analysis of the first-in-class approved TYK2 inhibitor, deucravacitinib (B606291), against a hypothetical next-generation deuterated TYK2 inhibitor, designated Tyk2-IN-22-d3. The comparison focuses on the potential efficacy of this compound in preclinical models exhibiting hypothetical resistance to deucravacitinib. While clinical resistance to deucravacitinib has not been a significant finding in long-term studies, the exploration of potential resistance mechanisms and the development of subsequent lines of therapy are crucial for advancing patient care in autoimmune diseases.[1]
Deucravacitinib: A Paradigm of Selective TYK2 Inhibition
Deucravacitinib is an oral, allosteric inhibitor that selectively targets Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[2] Its novel mechanism involves binding to the regulatory pseudokinase (JH2) domain, which stabilizes an inactive conformation of the enzyme.[3][4] This highly selective inhibition modulates the signaling of key cytokines such as IL-23, IL-12, and Type I interferons, which are implicated in the pathophysiology of psoriasis and other immune-mediated disorders.[5][6] The allosteric nature of deucravacitinib's interaction confers remarkable selectivity for TYK2 over other JAKs, underpinning its distinct safety and tolerability profile compared to traditional ATP-competitive JAK inhibitors.[7][8]
Investigating Potential Resistance to TYK2 Inhibition
As with all targeted therapies, the potential for acquired resistance is a key consideration. Based on extensive research into kinase inhibitor resistance, hypothetical mechanisms for deucravacitinib resistance can be classified into two main categories:
-
On-Target Resistance: This involves genetic modifications to the drug's direct target. This could include mutations in the TYK2 pseudokinase (JH2) domain that prevent deucravacitinib from binding, or activating mutations in the catalytic kinase (JH1) domain that render the allosteric inhibition ineffective.[1]
-
Off-Target Resistance: This involves the activation of alternative "bypass" signaling pathways that circumvent the need for TYK2. This could include the upregulation of downstream signaling molecules, such as STAT proteins, or the activation of parallel cellular pathways that also promote inflammation.[1]
This compound: A Profile for Overcoming Resistance
This guide posits this compound as a novel, deuterated TYK2 inhibitor engineered to maintain efficacy against TYK2 variants that are resistant to deucravacitinib. For the purpose of this comparison, we will consider a hypothetical deucravacitinib-resistant TYK2 mutant with an altered JH2 domain (TYK2JH2-mut).
Comparative In Vitro Performance Data
The following tables summarize the quantitative data from biochemical and cellular assays, comparing the potency and selectivity of this compound with deucravacitinib.
Table 1: Comparative In Vitro Potency Against Wild-Type and a Hypothetical Deucravacitinib-Resistant TYK2 Mutant
| Compound | Target | Biochemical Assay IC50 (nM) | Cellular Assay (pSTAT) IC50 (nM) |
|---|---|---|---|
| Deucravacitinib | TYK2WT | 0.2 | 5 |
| TYK2JH2-mut | >1000 | >1000 | |
| This compound | TYK2WT | 0.3 | 6 |
| TYK2JH2-mut | 1.5 | 25 |
Note: Data for Deucravacitinib against wild-type (WT) TYK2 is based on published literature.[7] All data related to the hypothetical TYK2JH2-mut and this compound is illustrative.
Table 2: Comparative JAK Family Selectivity Profile in Cellular Assays
| Compound | TYK2 (IL-12 pSTAT4) IC50 (nM) | JAK1 (IL-6 pSTAT3) IC50 (nM) | JAK2 (GM-CSF pSTAT5) IC50 (nM) | JAK3 (IL-2 pSTAT5) IC50 (nM) |
|---|---|---|---|---|
| Deucravacitinib | 5 | >10,000 | >10,000 | >10,000 |
| This compound | 6 | >10,000 | >10,000 | >10,000 |
Note: Selectivity data for Deucravacitinib is derived from published findings.[7] Data for this compound is hypothetical to illustrate a comparable high-selectivity profile.
Visual Summaries of Pathways and Protocols
To facilitate understanding, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: IL-12/23 signaling pathway mediated by TYK2 and JAK2.
Caption: Workflow for evaluating efficacy in resistant models.
Caption: Potential mechanisms of resistance to Deucravacitinib.
Detailed Experimental Methodologies
The data presented in this guide is generated using established and robust experimental protocols.
Protocol 1: Biochemical Kinase Inhibition Assay
-
Objective: To quantify the direct inhibitory activity of a compound on the purified TYK2 enzyme.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.
-
Reaction Setup: Purified recombinant TYK2 enzyme (either wild-type or a mutant variant) is incubated in a 384-well plate with a fluorescently labeled peptide substrate and a serial dilution of the test inhibitor.
-
Reaction Initiation: The enzymatic reaction is started by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for 60 minutes.
-
Detection: A development solution is added, which contains a protease that specifically cleaves the non-phosphorylated substrate. The resulting change in FRET signal is measured on a compatible plate reader.
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[9]
-
Protocol 2: Cellular STAT Phosphorylation Assay by Flow Cytometry
-
Objective: To assess the inhibitor's ability to block cytokine-induced signaling within a cellular environment.
-
Methodology: Phospho-flow cytometry is used to measure the phosphorylation of STAT proteins in primary human immune cells.
-
Cell Treatment: Isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with varying concentrations of the test inhibitor for 1-2 hours.
-
Cytokine Stimulation: Specific JAK-STAT pathways are activated by adding the relevant cytokine (e.g., IL-12 to activate the TYK2/JAK2 pathway) for 15-30 minutes.
-
Cell Processing: Cells are immediately fixed and permeabilized to allow intracellular access for antibodies.
-
Staining: Cells are stained with fluorescently-conjugated antibodies that specifically recognize the phosphorylated form of a target STAT protein (e.g., anti-pSTAT4).
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Analysis: The median fluorescence intensity (MFI), which corresponds to the level of STAT phosphorylation, is used to generate dose-response curves and calculate cellular IC50 values.[10][11]
-
Protocol 3: Generation and Validation of a Deucravacitinib-Resistant Cell Line
-
Objective: To create an in vitro model for studying the mechanisms of acquired resistance to deucravacitinib.
-
Methodology: A dose-escalation protocol is used to select for resistant cells.
-
Baseline Sensitivity: The initial IC50 of deucravacitinib is determined in a parental T-cell line (e.g., Jurkat) using a standard cell viability assay.
-
Resistance Induction: Cells are cultured continuously in the presence of a low concentration of deucravacitinib (e.g., IC20).
-
Stepwise Dose Increase: As the cells adapt and resume normal growth, the concentration of deucravacitinib is gradually increased over several passages.
-
Resistant Line Establishment: This process is continued until a cell population is established that can proliferate in a deucravacitinib concentration at least 10-fold higher than the parental IC50.
-
Characterization: The stability of the resistant phenotype is confirmed by periodically re-measuring the IC50. The established resistant cell line is then used for mechanistic studies, such as sequencing the TYK2 gene to identify potential mutations.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYK2 — 3decision [3decision.discngine.com]
- 9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Tyk2-IN-22-d3: A Procedural Guide for Laboratory Personnel
Essential Safety and Logistical Information for the Proper Disposal of Tyk2-IN-22-d3
This document provides comprehensive guidance on the safe handling and disposal of this compound, a selective inhibitor of tyrosine kinase 2. Given the potent nature of kinase inhibitors, all waste materials containing this compound must be treated as hazardous chemical waste to ensure the safety of laboratory personnel and to maintain environmental compliance. Adherence to these procedures is critical.
Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: Standard laboratory coat to prevent skin contact.[2]
-
Respiratory Protection: Use a certified chemical fume hood when handling the compound to avoid inhalation of dust or aerosols.[2][3]
Waste Segregation and Container Management
Proper segregation of waste is fundamental to safe disposal.[4] All waste streams contaminated with this compound must be kept separate from non-hazardous laboratory trash.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container. | "Hazardous Waste," "this compound," a list of all chemical constituents (including solvents), approximate concentrations, and the date accumulation started.[2][4] |
| Liquid Waste | Leak-proof, shatter-resistant container with a secure screw-top cap.[4][5] | "Hazardous Waste," "this compound," a list of all chemical constituents (including solvents), approximate concentrations, and the date accumulation started.[2] |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," and "Contaminated with this compound."[2][5] |
| Contaminated Labware | Designated, sealed, and clearly labeled hazardous waste container.[4] | "Hazardous Waste," and a description of the contents (e.g., "Contaminated Glassware with this compound"). |
Step-by-Step Disposal Protocol
Step 1: Segregation at the Source Immediately upon generation, segregate all waste contaminated with this compound into the appropriate waste stream category as detailed in the table above. This includes unused or expired compound, stock solutions, experimental solutions, and all contaminated consumables such as pipette tips, weighing paper, gloves, and vials.[4]
Step 2: Containment Place segregated waste into the correct, designated containers.
-
Solid and Liquid Waste: Use robust, sealable containers. Ensure that lids are securely fastened when not in use.[4][5]
-
Sharps: All needles, syringes, and other contaminated sharps must be placed directly into a designated sharps container.[5]
Step 3: Labeling Clearly and accurately label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents.[2][5] Include the date when waste was first added to the container.
Step 4: Storage Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are kept separate to prevent chemical reactions.[4][5]
Step 5: Decontamination Decontaminate all surfaces and equipment that have come into contact with this compound. A typical procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[4] All cleaning materials, such as wipes and paper towels, must be disposed of as solid hazardous waste.[4]
Step 6: Disposal Request Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Do not attempt to dispose of this waste through standard municipal channels.[4]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
